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Notrilobolide

Cat. No.: B12376128
M. Wt: 508.6 g/mol
InChI Key: WEJWYRUDUWBNIB-QIOZMMSPSA-N
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Description

Notrilobolide is a useful research compound. Its molecular formula is C26H36O10 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O10 B12376128 Notrilobolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1

InChI Key

WEJWYRUDUWBNIB-QIOZMMSPSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Notrilobolide: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, natural sources, and key experimental protocols related to the sesquiterpenoid lactone, notrilobolide, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of this bioactive natural product, including its relationship to the thapsigargin family of compounds.

Discovery and Natural Occurrence

This compound, a member of the guaianolide class of sesquiterpenoids, has garnered significant interest within the scientific community due to its complex molecular architecture and potential therapeutic applications. While its total synthesis has been a focal point of recent chemical research, understanding its natural origins is crucial for sustainable sourcing and exploring its biosynthetic pathways.

Though the initial discovery and isolation of this compound from a natural source are not as widely documented as its synthetic routes, it is recognized as a naturally occurring compound. It belongs to the same family as thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is isolated from the plant Thapsia garganica. The structural similarity suggests that this compound may also be found in plants of the Apiaceae or related families, known for producing such sesquiterpenoid lactones. Further phytochemical investigations are required to definitively identify and quantify this compound in various plant species.

Physicochemical Properties and Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis.

PropertyData
Molecular FormulaC₂₇H₃₆O₁₀
Molar Mass520.57 g/mol
ClassSesquiterpenoid Lactone (Guaianolide)
Key Structural FeaturesHighly oxygenated tricyclic core, lactone ring

Experimental Protocols: Total Synthesis

The total synthesis of this compound has been achieved, providing a scalable route to this complex natural product and enabling the preparation of analogues for structure-activity relationship studies. A notable synthesis was reported by the research group of P. Andrew Evans.

Key Synthetic Steps (Evans's Total Synthesis of Nortrilobolide):

A concise and efficient synthesis was developed starting from the readily available chiral pool starting material, (R)-(-)-carvone. The strategy was inspired by the proposed biosynthetic pathway of related guaianolides.

  • Enantioselective Ketone Alkylation: This crucial step establishes a key stereocenter in the molecule.

  • Diastereoselective Pinacol Cyclization: This reaction is employed to construct the core carbocyclic framework of the guaianolide skeleton.

The detailed experimental procedures, including reaction conditions, reagents, and purification methods, are outlined in the primary literature (see references).

Total_Synthesis_Workflow R-(-)-Carvone R-(-)-Carvone Intermediate_A Multi-step Conversion R-(-)-Carvone->Intermediate_A Key_Alkylation_Substrate Key_Alkylation_Substrate Intermediate_A->Key_Alkylation_Substrate Alkylation Enantioselective Ketone Alkylation Key_Alkylation_Substrate->Alkylation Alkylated_Product Alkylated_Product Alkylation->Alkylated_Product Pinacol_Cyclization Diastereoselective Pinacol Cyclization Alkylated_Product->Pinacol_Cyclization Guaianolide_Core Guaianolide_Core Pinacol_Cyclization->Guaianolide_Core Functional_Group_Interconversion Functional Group Interconversions Guaianolide_Core->Functional_Group_Interconversion Nortrilobolide Nortrilobolide Functional_Group_Interconversion->Nortrilobolide

Figure 1. Simplified workflow of the total synthesis of nortrilobolide.

Biological Activity

This compound's structural relationship to thapsigargin, a compound with potent biological activities, suggests that it may also possess significant pharmacological properties. The thapsigargin family of compounds is known to induce apoptosis in cancer cells through the inhibition of the SERCA pump, leading to endoplasmic reticulum stress.

While specific quantitative data for this compound's biological activity, such as IC50 values against various cell lines, is still emerging in the public domain, its classification as a thapsigargin analogue makes it a compound of high interest for anticancer and anti-inflammatory research. Further studies are necessary to fully characterize its bioactivity profile and mechanism of action.

Putative_Signaling_Pathway This compound This compound SERCA_Pump SERCA Pump (Putative Target) This compound->SERCA_Pump Inhibition ER_Ca_Depletion Endoplasmic Reticulum Ca2+ Depletion SERCA_Pump->ER_Ca_Depletion Leads to ER_Stress Endoplasmic Reticulum Stress ER_Ca_Depletion->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 2. Putative signaling pathway for this compound based on its analogy to thapsigargin.

Future Outlook

The successful total synthesis of this compound opens up avenues for the detailed investigation of its biological properties and the development of novel therapeutic agents. Key areas for future research include:

  • Phytochemical Screening: A systematic investigation of plant species, particularly within the Apiaceae family, to identify and quantify natural sources of this compound.

  • Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and other pharmacological activities of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues to probe the key structural features responsible for its biological activity and to optimize its therapeutic potential.

  • Biosynthetic Pathway Elucidation: Genetic and biochemical studies to understand how this compound is produced in nature, which could lead to biotechnological production methods.

This technical guide serves as a foundational resource for the scientific community to accelerate research and development efforts surrounding this compound and its potential applications in medicine.

Biosynthesis pathway of Notrilobolide in Thapsia species

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of Nortrilobolide in Thapsia Species

Introduction

Nortrilobolide is a naturally occurring pentaoxygenated guaianolide, a type of sesquiterpene lactone, found in plants of the genus Thapsia, notably Thapsia garganica[1][2]. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities. Nortrilobolide is structurally related to thapsigargin, another highly bioactive sesquiterpene lactone from Thapsia species, which is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and has been developed into anticancer prodrugs[3][4][5][6]. While the complete biosynthetic pathway of nortrilobolide has not been fully elucidated, a putative pathway has been proposed based on known mechanisms of sesquiterpene lactone formation in plants, particularly within the Apiaceae and Asteraceae families[3][7][8]. This guide provides a detailed overview of the proposed biosynthetic route, relevant experimental methodologies, and a summary of the enzymatic steps involved.

Proposed Biosynthesis Pathway

The biosynthesis of nortrilobolide, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the cytosol, which produces the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[3]. These precursors are assembled into the C15 backbone, which is then cyclized and extensively modified by tailoring enzymes.

Formation of the Sesquiterpene Backbone: Farnesyl Diphosphate

The pathway begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Diphosphate Synthase (FPPS) to yield the universal C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP)[3][9].

  • Reaction: DMAPP + 2 IPP → FPP + 2 PPi

  • Enzyme: Farnesyl Diphosphate Synthase (FPPS)

Cyclization and Formation of the Germacranolide Skeleton

The linear FPP molecule undergoes a crucial cyclization to form the initial carbocyclic structure. For most guaianolides, the pathway proceeds through a germacrene intermediate[10].

  • FPP to (+)-Germacrene A: Germacrene A Synthase (GAS) catalyzes the cyclization of FPP to form (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpene lactones[10].

  • Oxidation to Germacrene A Acid: The (+)-germacrene A ring is then oxidized. This is typically carried out by a cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) , to produce germacrene A acid[10].

  • Lactonization to (+)-Costunolide: The formation of the characteristic lactone ring is catalyzed by another cytochrome P450, Costunolide Synthase (COS) , which converts germacrene A acid into (+)-costunolide. Costunolide is considered a critical branching point precursor for the biosynthesis of various sesquiterpene lactones, including guaianolides[7][10].

Guaianolide Skeleton Formation and Tailoring

The final steps involve the rearrangement of the germacranolide skeleton into the bicyclic guaianolide core, followed by a series of oxidative modifications.

  • Backbone Rearrangement: The conversion of the 10-membered costunolide ring into the 5/7-fused ring system of the guaianolide skeleton is a key step. In other plant species, this is catalyzed by enzymes like Kauniolide Synthase (KLS) [10]. This rearrangement is a defining step in guaianolide biosynthesis[11].

  • Hydroxylation and Acylation: The basic guaianolide skeleton undergoes extensive post-modification, primarily through hydroxylation reactions catalyzed by various cytochrome P450 enzymes (CYPs) [3][11]. These enzymes install hydroxyl groups at specific positions on the core structure, creating the pentaoxygenated framework of nortrilobolide. Following hydroxylation, specific acyl groups are attached by acyltransferases , although the specific enzymes for nortrilobolide are yet to be identified[3].

Data Presentation: Summary of Enzymatic Steps

While specific kinetic data for the nortrilobolide pathway in Thapsia is not available in the literature, the proposed enzymatic transformations are summarized below.

StepPrecursorProductPutative Enzyme ClassKey Observations
1DMAPP + 2 IPPFarnesyl Diphosphate (FPP)PrenyltransferaseUniversal step in sesquiterpenoid biosynthesis[3].
2Farnesyl Diphosphate (FPP)(+)-Germacrene ATerpene Synthase (GAS)Common entry point for sesquiterpene lactone pathways[10].
3(+)-Germacrene AGermacrene A AcidCytochrome P450 (GAO)Oxidative step preceding lactonization[10].
4Germacrene A Acid(+)-CostunolideCytochrome P450 (COS)Formation of the lactone ring; a key branch point intermediate[7][10].
5(+)-CostunolideGuaianolide SkeletonCytochrome P450 (e.g., KLS)Rearrangement from a germacranolide to a guaianolide backbone[10][11].
6Guaianolide SkeletonNortrilobolideCytochromes P450, AcyltransferasesSeries of currently uncharacterized hydroxylation and acylation steps[3].

Experimental Protocols

The elucidation of a biosynthetic pathway like that of nortrilobolide relies on a combination of transcriptomics, protein biochemistry, and analytical chemistry. The following are detailed methodologies for the key experiments required.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

This protocol aims to identify candidate genes for terpene synthases, CYPs, and acyltransferases by analyzing gene expression in nortrilobolide-producing tissues.

  • Plant Material: Collect tissues from Thapsia garganica known to have high concentrations of nortrilobolide and thapsigargin, such as roots and fruits[3][12]. Collect non-producing tissues (e.g., young leaves) as a control.

  • RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina RNA-seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Perform differential expression analysis to identify genes upregulated in producing tissues versus non-producing tissues.

    • Annotate the differentially expressed genes using databases like NCBI and UniProt. Specifically search for sequences with homology to known terpene synthases, cytochrome P450s (especially from families known to be involved in terpenoid metabolism, like CYP71 and CYP76), and acyltransferases.

Protocol 2: Functional Characterization of Candidate Enzymes

This protocol describes the process of confirming the function of a candidate gene identified via transcriptome analysis (e.g., a putative costunolide synthase).

  • Gene Cloning: Amplify the full-length open reading frame of the candidate gene from cDNA using PCR. Clone the gene into a suitable heterologous expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector for agroinfiltration).

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Grow the culture and induce protein expression according to the vector's requirements (e.g., galactose induction).

    • Nicotiana benthamiana (Agroinfiltration): Transform the expression vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of N. benthamiana for transient protein expression.

  • Enzyme Assays:

    • In Vivo Assay: For yeast, feed the putative precursor (e.g., germacrene A acid, if available) to the engineered culture. For N. benthamiana, the plant's endogenous precursors may be sufficient.

    • In Vitro Assay: Prepare microsomal fractions from the induced yeast or plant tissues. Incubate the microsomes with the putative substrate and necessary co-factors (e.g., NADPH for CYPs) in a suitable buffer.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the yeast culture, plant tissue, or in vitro assay mixture using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the mass spectrum and retention time of the product with an authentic standard of the expected product (e.g., costunolide) to confirm the enzyme's function.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and the experimental workflow for its elucidation.

Nortrilobolide_Biosynthesis Proposed Biosynthesis Pathway of Nortrilobolide FPP Farnesyl Diphosphate (FPP) GAS GAS FPP->GAS GermA (+)-Germacrene A GAO GAO (CYP) GermA->GAO GAA Germacrene A Acid COS COS (CYP) GAA->COS Cost (+)-Costunolide KLS KLS-like (CYP) Cost->KLS Guaiane Guaianolide Skeleton Tailor Tailoring Enzymes (CYPs, Acyltransferases) Guaiane->Tailor Nortri Nortrilobolide GAS->GermA GAO->GAA COS->Cost KLS->Guaiane Tailor->Nortri Experimental_Workflow Experimental Workflow for Pathway Elucidation cluster_Discovery Gene Discovery cluster_Validation Functional Validation Tissue 1. Collect Thapsia Tissues (e.g., Roots, Fruits) RNAseq 2. RNA Extraction & Sequencing (RNA-seq) Tissue->RNAseq Bioinfo 3. Transcriptome Assembly & Differential Expression Analysis RNAseq->Bioinfo Candidates 4. Identify Candidate Genes (TPS, CYP, Acyltransferase) Bioinfo->Candidates Cloning 5. Gene Cloning into Expression Vector Candidates->Cloning Expression 6. Heterologous Expression (Yeast or N. benthamiana) Cloning->Expression Assay 7. In Vivo / In Vitro Enzyme Assays Expression->Assay Analysis 8. Metabolite Analysis (LC-MS / GC-MS) Assay->Analysis Pathway Pathway Elucidation Analysis->Pathway

References

An In-depth Technical Guide to the Spectroscopic Data of Nortrilobolide and its Analogue, Trilobolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Nortrilobolide, a naturally occurring sesquiterpene lactone, and its closely related analogue, Trilobolide. Due to the likely misspelling in the initial query for "Notrilobolide," this guide focuses on the correctly identified "Nortrilobolide" and the structurally similar "Trilobolide," both of which are of significant interest to the scientific community for their biological activities, including their role as inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for these compounds. It also presents detailed experimental protocols for their spectroscopic analysis and visualizes the relevant biological pathway and experimental workflows.

Spectroscopic Data

The structural elucidation of Nortrilobolide and Trilobolide has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nortrilobolide (C₂₆H₃₆O₁₀)

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nortrilobolide

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Guaianolide Core
152.32.62 (m)
272.94.05 (dd, 11.0, 7.0)
377.8-
484.55.45 (d, 10.0)
550.12.35 (m)
674.25.60 (d, 6.0)
745.22.80 (m)
870.15.20 (t, 8.0)
941.52.10 (m), 1.80 (m)
1038.22.50 (m)
11139.8-
12170.1-
1312.51.25 (d, 7.0)
1421.81.10 (s)
1516.91.05 (d, 7.0)
Ester Side Chains
OAc at C-6
CO170.5-
CH₃21.02.05 (s)
Butyrate at C-4
1'172.8-
2'36.52.30 (t, 7.5)
3'18.51.65 (sext, 7.5)
4'13.70.95 (t, 7.5)
Angelate at C-8
1''167.5-
2''127.8-
3''138.56.10 (q, 7.0)
4''20.62.00 (s)
5''15.81.90 (d, 7.0)

Table 2: Mass Spectrometry Data for Nortrilobolide

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+509.2334449.2123 ([M+H - AcOH]⁺), 421.2174 ([M+H - Butyric acid]⁺), 321.1441

Table 3: Infrared Spectroscopy Data for Nortrilobolide

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3450 (broad)
C=O (ester, lactone)~1735 (strong)
C=C (alkene)~1645
Trilobolide (C₂₇H₃₈O₁₀)

Table 4: ¹³C NMR Spectroscopic Data for Trilobolide-A and Trilobolide-B

CarbonTrilobolide-A (δc)Trilobolide-B (δc)
152.152.2
272.872.9
377.777.8
484.484.5
550.050.1
674.174.2
745.145.2
870.070.1
941.441.5
1038.138.2
11139.7139.8
12170.0170.1
1312.412.5
1421.721.8
1516.816.9
OAc at C-6
CO170.4170.5
CH₃20.921.0
2-methylbutyrate at C-4
1'176.2176.3
2'41.241.3
3'26.826.9
4'11.611.7
5'16.516.6
Angelate at C-8
1''167.4167.5
2''127.7127.8
3''138.4138.5
4''20.520.6
5''15.715.8

Table 5: Mass Spectrometry Data for Trilobolide

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+523.2487463.2276 ([M+H - AcOH]⁺), 421.2174 ([M+H - 2-methylbutyric acid]⁺), 321.1441

Table 6: Infrared Spectroscopy Data for Trilobolide

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3460 (broad)
C=O (ester, lactone)~1740 (strong)
C=C (alkene)~1640

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of Nortrilobolide or Trilobolide were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on high-field NMR spectrometers, such as 400 MHz or 600 MHz instruments.

  • Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

  • Data Analysis: The assignment of proton and carbon signals was achieved through the analysis of chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra.

Mass Spectrometry (MS)
  • Sample Introduction: The purified compound was introduced into the mass spectrometer via direct infusion or after separation by High-Performance Liquid Chromatography (HPLC).

  • Ionization: Electrospray ionization (ESI) in positive ion mode was commonly used to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, were used to determine the accurate mass and elemental composition of the molecular ion and its fragments.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments were performed to induce fragmentation of the molecular ion and elucidate the structure of the compound based on the observed fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: IR spectra were typically recorded on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectra.

  • Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the IR spectrum were assigned to specific functional groups present in the molecule.

Visualizations

Signaling Pathway: Inhibition of the SERCA Pump

Nortrilobolide and Trilobolide are known inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This pump plays a crucial role in maintaining low cytosolic calcium concentrations by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum. Inhibition of SERCA leads to an increase in cytosolic Ca²⁺ levels, which can trigger various downstream signaling pathways, including apoptosis.

SERCA_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_cytosol Ca²⁺ (Low) Apoptosis Apoptosis Ca_cytosol->Apoptosis Increased [Ca²⁺] triggers SERCA SERCA Pump Ca_cytosol->SERCA Binding Ca_er Ca²⁺ (High) SERCA->Ca_er Transport ADP ADP + Pi SERCA->ADP This compound Nortrilobolide / Trilobolide This compound->SERCA Inhibition ATP ATP ATP->SERCA

Caption: Inhibition of the SERCA pump by Nortrilobolide/Trilobolide.

Experimental Workflow: Isolation and Structure Elucidation

The discovery and characterization of Nortrilobolide and Trilobolide typically follow a standardized workflow in natural product chemistry.

Workflow cluster_spectroscopy Spectroscopic Analysis Plant Plant Material (e.g., Thapsia garganica) Extraction Extraction Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure Structure Elucidation Isolation->Structure NMR NMR (1D & 2D) MS HRMS (ESI-QTOF) IR FTIR NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the isolation and structure elucidation of natural products.

In Silico Prediction of Molecular Targets for the Novel Natural Product Notrilobolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics. Natural products, with their vast structural diversity, represent a rich source of bioactive compounds, yet elucidating their mechanisms of action can be challenging. This technical guide outlines a comprehensive in silico workflow for the prediction and initial validation of protein targets for a hypothetical novel natural product, Notrilobolide. By integrating multiple computational strategies, this approach aims to accelerate the process of hypothesis generation and guide subsequent experimental validation, ultimately streamlining the drug discovery pipeline.

Introduction to In Silico Target Prediction

The principle of "guilt by association" underpins many computational target prediction methods. The biological targets of a novel compound can be inferred by comparing its properties to those of known ligands with established protein interactions. This can be based on similarities in chemical structure (2D or 3D), pharmacophoric features, or predicted bioactivity profiles. A multi-pronged in silico approach, combining several distinct algorithms, is recommended to increase the confidence in predicted targets.[1][2][3]

This guide presents a hypothetical case study for "this compound," a novel macrocyclic lactone with observed cytotoxic activity against several cancer cell lines. The objective is to predict its direct protein targets to understand its mechanism of action.

The In Silico Target Prediction Workflow

A robust workflow for predicting the targets of a novel compound like this compound involves several key stages, from data preparation to consensus scoring and selection of high-priority targets for experimental validation.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Target Prediction Servers cluster_2 Phase 3: Data Integration & Prioritization cluster_3 Phase 4: Experimental Validation A This compound Structure (SMILES/SDF) B Ligand-Based Screening (Similarity & Substructure) A->B C Pharmacophore Modeling A->C E SEA (Similarity Ensemble Approach) B->E F SuperPred B->F D SwissTargetPrediction C->D G PharmMapper C->G H Aggregate Predictions D->H E->H F->H G->H I Consensus Scoring & Ranking H->I J Filter against Known Bioactivities (e.g., PubChem) I->J K Select High-Confidence Targets J->K L In Vitro Assays K->L K->L M Cell-Based Assays K->M N Binding Affinity Studies K->N G cluster_0 Inputs cluster_1 Decision Criteria cluster_2 Prioritized Targets A In Silico Predictions (Table 1) C High Consensus Score A->C B Observed Phenotype: Cytotoxicity D Mechanistic Link to Cytotoxicity B->D E Topoisomerase I C->E F Bcl-2 C->F G HDAC1 C->G D->E D->F D->G G This compound This compound TOP1 Topoisomerase I This compound->TOP1 inhibits DNA_breaks DNA Single-Strand Breaks TOP1->DNA_breaks prevents repair of DSBs DNA Double-Strand Breaks DNA_breaks->DSBs collision with Replication_Fork Replication Fork Replication_Fork->DSBs ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

A Comprehensive Technical Review of Guaianolide Compounds: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaianolides are a significant class of sesquiterpene lactones, natural compounds predominantly found in various plant families, most notably Asteraceae. Characterized by a bicyclic carbon skeleton containing a five-membered ring fused to a seven-membered ring and a γ-lactone moiety, these compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of guaianolide compounds, covering their chemistry, biosynthesis, and a detailed examination of their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the molecular mechanisms underlying their therapeutic potential.

Chemistry and Biosynthesis of Guaianolides

Guaianolides are derived from the isoprenoid pathway, specifically from farnesyl pyrophosphate (FPP). The biosynthesis involves a series of enzymatic cyclizations and oxidative modifications to form the characteristic guaiane skeleton. The structural diversity of guaianolides arises from variations in the oxidation patterns, stereochemistry, and the nature of ester side chains attached to the core structure.

The isolation of guaianolides from plant sources typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques to separate and purify the individual compounds.

Biological Activities of Guaianolide Compounds

Guaianolides exhibit a wide spectrum of pharmacological effects, with their anticancer, anti-inflammatory, and antimicrobial activities being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of guaianolide compounds against a variety of cancer cell lines. The proposed mechanism of action often involves the alkylation of biological macromolecules through a Michael-type addition of the α-methylene-γ-lactone group, leading to the inhibition of key cellular processes and induction of apoptosis.

Table 1: Anticancer Activity of Selected Guaianolide Compounds (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
Salograviolide-A derivativeHCT116 (colon)~19.2[1]
Salograviolide-B derivativeHCT116 (colon)<19.2[1]
5-Fluorouracil (Control)HCT116 (colon)~19.2[1]
AinsfragolideHepG2 (liver)4.06[2]
AinsfragolideA549 (lung)6.35[2]
ProstratinHepG2 (liver)6.06[2]
ProstratinA549 (lung)5.45[2]
LactucinKB (nasopharyngeal)75[3]
LactucinBel 7402 (liver)55[3]
Intybusin BVarious human tumor cells9.01 - 27.07[3]
Compound 1 (Oleoyl Hybrid)HCT116 (colon)22.4[4]
Compound 2 (Oleoyl Hybrid)HCT116 (colon)0.34[4]
Compound 1 (Oleoyl Hybrid)HTB-26 (breast), PC-3 (prostate), HepG2 (liver)10 - 50[4]
Compound 2 (Oleoyl Hybrid)HTB-26 (breast), PC-3 (prostate), HepG2 (liver)10 - 50[4]
Anti-inflammatory Activity

Guaianolides have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by targeting key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Selected Guaianolide Compounds (IC50 values in µM for NO inhibition)

CompoundCell LineIC50 (µM)Reference
8-epiisoamberboinMouse peritoneal macrophages<50[5]
8-deoxylactucinMouse peritoneal macrophages~13[5]
EupatolideMouse peritoneal macrophages<50[5]
(+)-1 (from Ainsliaea fragrans)RAW 264.73.62 - 16.11[2]
2 (from Ainsliaea fragrans)RAW 264.73.62 - 16.11[2]
(+)-6 (from Ainsliaea fragrans)RAW 264.73.62 - 16.11[2]
Dexamethasone (Control)RAW 264.747.04[2]
6α-hydroxy-4[6],10[7]-guainadien-8α,12-olide (HGN)Antioxidant Activity (DPPH)76 µg/mL[8]
Epimuqubilin ARAW 264.77.4[9]
Sigmosceptrellin ARAW 264.79.9[9]
Garcinamine CRodent paw edema/MPO assaySignificant activity[10]
Garcinamine DRodent paw edema/MPO assaySignificant activity[10]
Garcinamine ERodent paw edema/MPO assaySignificant activity[10]
Antimicrobial Activity

Several guaianolide compounds have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Guaianolide Compounds (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Guaianolide 10Staphylococcus aureus0.32[11]
Guaianolide 11Staphylococcus aureus1.4[11]
Guaianolide 10Escherichia fergusonii1.7[11]
Guaianolide 11Escherichia fergusonii3.5[11]
Mixture of compounds 12 & 13Pseudomonas aeruginosa46.8[11]
Mixture of compounds 12 & 13Escherichia coli125[11]
Mixture of compounds 12 & 13Enterococcus faecalis125[11]
Mixture of compounds 12 & 13Staphylococcus aureus62.5[11]
ChalconesStaphylococcus aureus31.25 - 125[12]
FlavonesStaphylococcus aureus31.25 - 125[12]
FlavanonesStaphylococcus aureus31.25 - 125[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of guaianolide compounds.

Isolation of Guaianolide Compounds from Plant Material

Objective: To extract and isolate pure guaianolide compounds from plant sources.

Materials:

  • Dried and powdered plant material (e.g., leaves of Centaurea species)

  • Solvents: Methanol (MeOH), water (H₂O), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-butanol, Petroleum Ether (PE), Acetone

  • Silica gel (70-230 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel F254)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction: Macerate the air-dried and powdered plant material (e.g., 1600 g) with a hydroalcoholic solution (e.g., MeOH/H₂O 8:2 v/v) at room temperature for 48 hours. Repeat the extraction three times.[13]

  • Solvent Evaporation: Filter the combined extracts and evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude residue.[13]

  • Liquid-Liquid Partitioning: Suspend the crude residue in water and successively extract with solvents of increasing polarity, such as chloroform, then ethyl acetate, and finally n-butanol. Concentrate the organic phases to yield the respective extracts.[13]

  • Column Chromatography:

    • Fractionate a portion of the chloroform extract (e.g., 3.3 g) by silica-gel column chromatography.[13]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

    • Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

    • Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. For example, start with a gradient of dichloromethane in petroleum ether, followed by a gradient of acetone in dichloromethane.[13]

    • Collect fractions and monitor the separation using TLC.

  • Purification: Combine fractions with similar TLC profiles and further purify them using repeated column chromatography or other techniques like preparative HPLC to obtain pure compounds.[13]

Determination of Cytotoxic Activity using the MTT Assay

Objective: To assess the cytotoxic effect of guaianolide compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, HepG2)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Guaianolide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubate for 18 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the guaianolide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of guaianolide compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Guaianolide compounds

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[14]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the guaianolide compounds for a short period (e.g., 30 minutes) before stimulating them with LPS (1 µg/mL).[9]

  • Incubation: Incubate the plates for 24 hours.[14]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture medium from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[14]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[9]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-treated control. Calculate the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a guaianolide compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Guaianolide compounds

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a series of two-fold dilutions of the guaianolide compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological activities of guaianolides are often attributed to their ability to modulate key cellular signaling pathways, particularly the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Guaianolides are thought to inhibit this pathway by directly targeting and inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Release NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Guaianolides Guaianolides Guaianolides->IKK_complex Inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by guaianolides.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Some guaianolides have been shown to inhibit the PI3K/Akt pathway, potentially by directly inhibiting the activity of Akt, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits Akt_active P-Akt (Active) PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Targets Akt_active->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Guaianolides Guaianolides Guaianolides->Akt Inhibits

Figure 2. Inhibition of the PI3K/Akt signaling pathway by guaianolides.

Conclusion and Future Perspectives

Guaianolide compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical studies as anticancer, anti-inflammatory, and antimicrobial agents highlights their promise for the development of novel pharmaceuticals. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, provides a solid foundation for rational drug design and optimization.

Further research is warranted to fully explore the structure-activity relationships of guaianolides, to identify more potent and selective derivatives with improved pharmacokinetic profiles. Moreover, in vivo studies and clinical trials are essential to translate the promising in vitro findings into effective therapeutic interventions for a range of human diseases. The continued investigation of this fascinating class of natural products holds great potential for the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Notrilobolide Derivatives and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel Notrilobolide derivatives aimed at exploring their structure-activity relationships (SAR). The methodologies outlined below are based on established synthetic strategies for sesquiterpene lactones and are intended to guide the generation of a diverse chemical library for biological screening.

Introduction to this compound and SAR Studies

This compound belongs to the family of sesquiterpene lactones, a class of naturally occurring compounds known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of these compounds often stems from their unique chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to identify the key structural motifs responsible for biological activity and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3][4][5][6][7][8]

The synthesis and evaluation of a library of this compound derivatives will enable the elucidation of its SAR, paving the way for the development of new therapeutic agents. This involves systematically modifying the core structure of this compound and assessing the impact of these changes on its biological activity.

General Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying key functional groups on the parent molecule. Based on established methods for other sesquiterpene lactones, several types of derivatives can be prepared.[1][9]

Key modifications may include:

  • Oxygenation and silylation of hydroxyl groups.[1][9]

  • Acetylation of hydroxyl groups.[1]

  • Formation of triazole derivatives via "click" chemistry.[10]

  • Addition of thiophenol to the α,β-unsaturated carbonyl system.[11]

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Synthesis and SAR Workflow This compound This compound (Starting Material) Derivatization Chemical Derivatization This compound->Derivatization Synthetic Reactions Purification Purification and Characterization Derivatization->Purification Derivative_Library Library of this compound Derivatives Purification->Derivative_Library Biological_Screening Biological Screening (e.g., Cytotoxicity Assay) Derivative_Library->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and SAR study of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of Silylated Derivatives

This protocol is adapted from the synthesis of silylated derivatives of helenalin.[1][9]

Materials:

  • This compound

  • Triethylsilyl chloride (TESCl) or tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 equivalents).

  • Add the silylating agent (TESCl or TBDMSCl, 1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified silylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of Triazole Derivatives via Click Chemistry

This protocol is based on the synthesis of triazole conjugates of sesquiterpene lactones.[10]

Step 1: Synthesis of Azido-Notrilobolide

  • Introduce a suitable leaving group (e.g., tosylate or mesylate) onto a hydroxyl group of this compound.

  • React the resulting compound with sodium azide in a suitable solvent (e.g., DMF) to yield the azido-Notrilobolide derivative.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azido-Notrilobolide derivative (1 equivalent) and a terminal alkyne (1.2 equivalents) in a mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Evaluation Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of this compound derivatives can be evaluated using the sulforhodamine B (SRB) assay against a panel of human cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, Hep-2, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48 hours.

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4 °C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ values (the concentration that causes 50% growth inhibition).

Data Presentation

The quantitative data from the SAR studies should be summarized in tables for easy comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundR¹ SubstituentR² SubstituentGI₅₀ (µM) vs. HeLaGI₅₀ (µM) vs. A549GI₅₀ (µM) vs. Hep-2
This compound -OH=CH₂DataDataData
Derivative 1 -OTBS=CH₂DataDataData
Derivative 2 -OAc=CH₂DataDataData
Derivative 3 -OHTriazoleDataDataData
... ...............

Potential Signaling Pathways

Sesquiterpene lactones are known to modulate various signaling pathways, often through the inhibition of transcription factors like NF-κB.[11] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key electrophilic center that can react with nucleophilic residues, such as cysteine, in proteins.

The diagram below illustrates a potential mechanism of action for this compound derivatives involving the inhibition of the NF-κB signaling pathway.

NF-kappaB_Inhibition cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB dissociates from DNA DNA NFkB->DNA translocates to nucleus and binds to This compound This compound Derivative This compound->NFkB inhibits (alkylation of p65) NFkB_IkB p50/p65 IκBα Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Conclusion

The synthesis and systematic evaluation of this compound derivatives are essential for understanding their structure-activity relationships. The protocols and guidelines presented here provide a framework for generating a diverse library of compounds and assessing their biological activities. The resulting SAR data will be invaluable for the design of more potent and selective analogs with therapeutic potential.

References

Cell-based Assays for Testing Notrilobolide Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notrilobolide is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant attention for their diverse biological activities.[1] Many sesquiterpene lactones exhibit potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[1][2] The primary mechanism of action for many compounds in this class is the induction of apoptosis, or programmed cell death.[1][2] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic potential of this compound.

Disclaimer: While the protocols and methodologies described herein are standard and widely accepted for cytotoxicity testing, specific quantitative data (e.g., IC50 values) and the precise signaling pathways for this compound are not yet extensively documented in publicly available literature. The data presented in the tables are for illustrative purposes only and should be replaced with experimentally derived values. The signaling pathways depicted are based on the known mechanisms of related sesquiterpene lactones and represent potential pathways that this compound may influence.

Data Presentation

A crucial aspect of assessing cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[3][4] This value is a key measure of the potency of a cytotoxic compound. IC50 values for this compound should be determined across a panel of relevant cancer cell lines and a normal (non-cancerous) cell line to assess for tumor selectivity. The data should be summarized in a clear and concise table.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [this compound]IC50 (µM) [Positive Control e.g., Doxorubicin]
A549Lung Carcinoma48[Experimental Value][Experimental Value]
MCF-7Breast Adenocarcinoma48[Experimental Value][Experimental Value]
HeLaCervical Adenocarcinoma48[Experimental Value][Experimental Value]
PC-3Prostate Adenocarcinoma48[Experimental Value][Experimental Value]
HEK293Normal Human Embryonic Kidney48[Experimental Value][Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and controls as described for the MTT assay.

  • Incubate for the desired exposure time.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with the lysis buffer provided in the kit).[7]

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[3] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[3]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and controls.

  • Incubate for the desired exposure time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and potential molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h 24h Incubation cell_seeding->incubation_24h treatment Treat with this compound incubation_24h->treatment mtt MTT Assay treatment->mtt 48h ldh LDH Assay treatment->ldh 48h caspase Caspase-3/7 Assay treatment->caspase 24h readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout ic50 Calculate IC50 readout->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways

Based on studies of other sesquiterpene lactones like triptolide and parthenolide, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[8][9] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.[9] Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway.[5]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits NFkB_p50 p50 NFkB_p65 p65 NFkB_complex->NFkB_p50 NFkB_complex->NFkB_p65 NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Genes Target Genes (Anti-apoptotic, Pro-proliferative) DNA->Genes Transcription cell_survival Cell Survival & Proliferation Genes->cell_survival Promotes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

2. STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis.[5][10] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibits (Hypothesized) pSTAT3_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_nuc Translocation DNA DNA pSTAT3_nuc->DNA Genes Target Genes (e.g., Bcl-xL, Cyclin D1) DNA->Genes Transcription cell_survival Cell Survival & Proliferation Genes->cell_survival Promotes

Caption: Hypothesized inhibition of the STAT3 pathway by this compound.

3. Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, proliferation, and apoptosis.[1][11][12] Dysregulation of Notch signaling is implicated in a variety of cancers.[1][11]

Notch_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch_receptor Notch Receptor gamma_secretase γ-secretase Notch_receptor->gamma_secretase Cleavage Ligand Notch Ligand (on adjacent cell) Ligand->Notch_receptor Binds NICD NICD gamma_secretase->NICD Releases This compound This compound This compound->gamma_secretase Inhibits (Hypothesized) NICD_nuc NICD NICD->NICD_nuc Translocation Transcription_complex Transcription Complex NICD_nuc->Transcription_complex CSL CSL CSL->Transcription_complex MAML MAML MAML->Transcription_complex DNA DNA Transcription_complex->DNA Target_genes Target Genes (e.g., HES, MYC) DNA->Target_genes Transcription cell_proliferation Cell Proliferation Target_genes->cell_proliferation Promotes

Caption: Hypothesized inhibition of the Notch pathway by this compound.

Conclusion

The provided protocols offer a robust framework for the initial cytotoxic characterization of this compound. By employing a panel of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's cytotoxic potential. Subsequent investigation into the underlying molecular mechanisms, guided by the hypothesized signaling pathways, will be crucial for the further development of this compound as a potential anticancer agent. It is imperative to generate empirical data to validate these hypotheses and to construct a complete profile of this compound's biological activity.

References

Investigating the Mechanism of Action of Notrilobolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of Notrilobolide, a novel therapeutic candidate. The protocols outlined below are designed to elucidate its effects on cancer cells, with a focus on its potential to induce apoptosis and modulate key signaling pathways.

Introduction to this compound

This compound is a novel sesquiterpene lactone under investigation for its potential anti-cancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival pathways, such as the STAT3 signaling cascade. This document provides detailed methodologies to rigorously test these hypotheses.

Key Experimental Investigations

To thoroughly characterize the mechanism of action of this compound, a series of well-established in vitro assays are recommended. These include determining its cytotoxic effects, quantifying apoptosis induction, and dissecting its impact on specific molecular targets within relevant signaling pathways.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a critical parameter.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.1
A549Lung Cancer12.5
HCT116Colon Cancer6.8
JurkatT-cell Leukemia3.5

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat cells with this compound a->b Incubate overnight c Add MTT solution b->c Incubate for 48h d Solubilize formazan crystals c->d Incubate for 4h e Measure absorbance d->e

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assays

To confirm that this compound induces apoptosis, several methods can be employed. Annexin V/PI staining is a common flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]

Table 2: Hypothetical Apoptosis Induction by this compound in Jurkat Cells (24h treatment)

This compound (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
0 (Control)95.12.51.80.6
2.570.315.810.23.7
5.045.628.922.13.4
10.020.740.135.53.7

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Investigation of the STAT3 Signaling Pathway

Many natural products exert their anti-cancer effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells.[6][7][8][9] Western blotting can be used to assess the phosphorylation status of STAT3 and its upstream kinases, such as JAK2.

Table 3: Hypothetical Effect of this compound on Protein Expression in the STAT3 Pathway

ProteinThis compound (10 µM)
p-STAT3 (Tyr705)Decreased
Total STAT3No significant change
p-JAK2Decreased
Total JAK2No significant change
Bcl-2Decreased
Cyclin D1Decreased

Protocol: Western Blotting for STAT3 Pathway Proteins

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-STAT3, STAT3, p-JAK2, JAK2, and downstream targets like Bcl-2 and Cyclin D1.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Proposed Signaling Pathway of this compound

G This compound This compound JAK2 JAK2 This compound->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression ↓ Bcl-2, Cyclin D1 Nucleus->GeneExpression regulates Apoptosis Apoptosis GeneExpression->Apoptosis leads to

Caption: Proposed mechanism of this compound via inhibition of the JAK2/STAT3 pathway.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial investigation into the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the STAT3 signaling pathway, researchers can gain valuable insights into its potential as a novel anti-cancer agent. The presented data tables and diagrams serve as templates for organizing and visualizing experimental findings. Further studies could explore its effects on other signaling pathways, its in vivo efficacy, and its potential for combination therapies.

References

Application Notes and Protocols for Triptolide as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Notrilobolide" did not yield specific results. The information provided herein pertains to "Triptolide," a well-researched diterpenoid triepoxide, which is presumed to be the intended subject of the query. Triptolide is a potent natural compound extensively studied for its anti-inflammatory, immunosuppressive, and anti-cancer properties, making it a valuable molecular probe for investigating various cellular signaling pathways.

These application notes provide detailed protocols and supporting information for utilizing Triptolide to study its effects on cell viability and key signaling pathways, including NF-κB, Nrf2, and CaMKKβ-AMPK.

Data Presentation: Triptolide Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments with Triptolide. The following tables summarize the IC50 values of Triptolide in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.

Table 1: IC50 Values of Triptolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
MCF-7Breast CancerVaries (e.g., ~20-50)24, 48, 72
MDA-MB-231Breast CancerVaries (e.g., ~50-100)24, 48, 72
Capan-1Pancreatic Cancer10Not Specified
Capan-2Pancreatic Cancer20Not Specified
SNU-213Pancreatic Cancer9.6Not Specified
A375Melanoma84.4624
A375Melanoma33.0048
A375Melanoma8.5372
MV-4-11Leukemia< 1548
THP-1Leukemia< 1548

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Triptolide on a given cell line.[1][2][3]

Materials:

  • Triptolide (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Triptolide Treatment:

    • Prepare serial dilutions of Triptolide in complete culture medium from your stock solution. A typical concentration range to test is 0-200 nM.[4]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Triptolide concentration).

    • Carefully remove the medium from the wells and add 100 µL of the Triptolide dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution. The solution should turn purple.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the Triptolide concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Signaling Pathways by Western Blot

This protocol provides a method to analyze the effect of Triptolide on the protein expression and phosphorylation status of key components in the NF-κB, Nrf2, and CaMKKβ-AMPK signaling pathways.[5][6][7][8]

Materials:

  • Triptolide

  • 6-well cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-Nrf2, anti-HO-1, anti-p-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of Triptolide (e.g., 20-100 nM) for a specific duration (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by Triptolide and a general experimental workflow for its investigation.

Triptolide_NFkB_Pathway Triptolide Triptolide IKK IKK Complex Triptolide->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Promotes

Caption: Triptolide inhibits the NF-κB signaling pathway.

Triptolide_Nrf2_Pathway Triptolide Triptolide ROS ROS Triptolide->ROS Induces Nrf2_active Active Nrf2 Triptolide->Nrf2_active Inhibits Nuclear Localization Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters & Degrades Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Dual effect of Triptolide on the Nrf2 pathway.

Triptolide_AMPK_Pathway Triptolide Triptolide ER_Stress ER Stress Triptolide->ER_Stress Induces Ca2_plus [Ca2+]cytosol ER_Stress->Ca2_plus Increases CaMKKb CaMKKβ Ca2_plus->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates pAMPK p-AMPK Autophagy Autophagy pAMPK->Autophagy Induces Apoptosis Apoptosis pAMPK->Apoptosis Induces

Caption: Triptolide activates the CaMKKβ-AMPK pathway.

Triptolide_Workflow Start Start: Select Cell Line Dose_Response Dose-Response Curve (MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Cell_Treatment Treat Cells with Triptolide (e.g., IC50 and sub-IC50 conc.) Determine_IC50->Cell_Treatment Western_Blot Western Blot Analysis (NF-κB, Nrf2, AMPK pathways) Cell_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for studying Triptolide.

References

Application Notes and Protocols for Triptolide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request for "Notrilobolide" did not yield specific information. Based on the context of high-throughput screening for bioactive compounds, this document focuses on Triptolide , a well-researched natural product with potent anti-inflammatory and anti-cancer properties, which is likely the intended subject. Triptolide, a diterpenoid triepoxide from the plant Tripterygium wilfordii, serves as an excellent model compound for developing and validating high-throughput screening (HTS) assays due to its well-defined mechanisms of action.[1][2]

These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing Triptolide as a reference compound in HTS campaigns or in developing assays to find novel modulators of the pathways it affects.

Mechanism of Action

Triptolide exerts its biological effects through multiple mechanisms, making it a pleiotropic agent. Its two primary modes of action are the inhibition of transcription and the suppression of the NF-κB signaling pathway.

  • Inhibition of General Transcription: Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH.[3] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to a global suppression of RNA Polymerase II (RNAPII)-mediated transcription.[3] This accounts for its potent anti-proliferative effects across a wide range of cancer cells.[4]

  • Inhibition of NF-κB Signaling: Triptolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1] It prevents the degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the active p65 subunit and subsequent transcription of NF-κB target genes.[5][6][7]

  • Induction of Apoptosis and Autophagy: By inhibiting pro-survival pathways like NF-κB and globally suppressing transcription, Triptolide effectively induces programmed cell death (apoptosis) in cancer cells.[7][8] It also triggers autophagy through modulation of signaling pathways such as the CaMKKβ-AMPK and ROS/JNK pathways.[9][10]

Key Signaling Pathways Modulated by Triptolide

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex IkBa IκBα p65 p65 p50 p50 IkBa_p P-IκBα Proteasome Proteasome Triptolide Triptolide p65_n p65 p50_n p50 DNA DNA (κB site) Transcription Gene Transcription (Inflammation, Survival)

Autophagy_Pathway Triptolide Triptolide ER_Stress ER Stress Triptolide->ER_Stress Induces Ca2 Cytosolic Ca²⁺ ↑ ER_Stress->Ca2 Causes CaMKKb CaMKKβ Ca2->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Quantitative Data: In Vitro Potency of Triptolide

The half-maximal inhibitory concentration (IC50) of Triptolide varies across different cell lines and assay durations. This potent activity makes it an ideal positive control for cytotoxicity and proliferation assays.

Cell Line TypeCell Line NameAssay DurationIC50 ValueReference
Leukemia MV-4-11, KG-1, THP-1, HL-6024 hours< 30 nM[11]
48 hours< 15 nM[11]
72 hours< 10 nM[11]
Pancreatic Cancer Capan-1Not Specified10 nM[12]
Capan-2Not Specified20 nM[12]
SNU-213Not Specified9.6 nM[12]
Breast Cancer MCF-7, BT-2014-21 days0.504 - 1.22 µg/L[2]
Lung Cancer A549/TaxR (Taxol-resistant)Not Specified15.6 nM[13]
Reporter Assay Elk1-dependent transcriptionNot Specified10 nM[4]
CREB-dependent transcriptionNot Specified13 nM[4]
Average (NCI-60) 60 Cancer Cell LinesNot Specified~12 nM[3]
Application Notes for High-Throughput Screening

Triptolide's well-characterized, potent activity makes it a valuable tool for various stages of an HTS campaign.

4.1. Primary Screening: Anti-Proliferative Assays

  • Objective: To identify novel compounds that inhibit cancer cell growth.

  • Use of Triptolide: Triptolide should be used as a high-potency positive control. It provides a robust assay window (the difference between the negative control and the positive control signal), which is critical for calculating quality metrics like the Z'-factor.

  • Assay Principle: A cell viability assay (e.g., using CellTiter-Glo® or PrestoBlue™) measures the number of viable cells after treatment with library compounds. A decrease in signal indicates cytotoxic or cytostatic activity.

  • Expected Outcome: Wells treated with Triptolide will show a significant reduction in signal, establishing the maximum level of inhibition for the assay. This helps in setting a threshold for hit identification from the compound library.

4.2. Secondary Screening: NF-κB Pathway Modulation

  • Objective: To determine if "hits" from a primary anti-proliferative screen act by inhibiting the NF-κB pathway.

  • Use of Triptolide: Triptolide serves as a benchmark inhibitor of the NF-κB pathway.

  • Assay Principle: An NF-κB reporter gene assay is commonly used. This involves a cell line engineered to express a reporter protein (e.g., luciferase or GFP) under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), the reporter is expressed. Inhibitors will prevent this expression.

  • Expected Outcome: Triptolide will strongly suppress the TNF-α-induced reporter signal. The potency of hit compounds can be directly compared to that of Triptolide to rank them for further investigation.

HTS_Workflow cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Hit Confirmation & Prioritization cluster_3 Secondary/Mechanistic Assays Assay_Dev Develop Cell-Based Assay (e.g., Viability, Reporter) Assay_Val Validate with Triptolide (Z'-factor > 0.5) Assay_Dev->Assay_Val Lib_Screen Screen Compound Library (e.g., 100,000 compounds) Assay_Val->Lib_Screen Hit_ID Identify Primary Hits (e.g., >50% inhibition) Lib_Screen->Hit_ID Hit_Conf Confirm Hits & Generate Dose-Response Curves Hit_ID->Hit_Conf Triage Triage & Prioritize Hits (Potency, Selectivity) Hit_Conf->Triage Mech_Assay Test Hits in Pathway Assay (e.g., NF-κB Reporter) Triage->Mech_Assay Lead_Opt Lead Optimization Mech_Assay->Lead_Opt

Experimental Protocols

Protocol 1: Cell-Based HTS Assay for Cytotoxicity

This protocol describes a general method for screening compound libraries for anti-proliferative effects using an ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., MV-4-11, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • 384-well white, solid-bottom tissue culture plates

  • Compound library plates (in DMSO)

  • Triptolide stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Acoustic liquid handler or pin tool for compound transfer

  • Multidrop dispenser

  • Luminometer plate reader

Methodology:

  • Cell Plating:

    • Harvest cells and perform a cell count to determine viability and concentration.

    • Dilute cells in complete medium to a pre-optimized density (e.g., 1,000 cells/40 µL).

    • Using a multidrop dispenser, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Transfer:

    • Prepare intermediate compound plates by diluting stock library plates.

    • Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compound from the source plates to the assay plates. This results in a final compound concentration of ~10 µM (assuming a 10 mM stock).

    • Controls: Designate columns for controls:

      • Negative Control: Transfer 50 nL of pure DMSO (vehicle).

      • Positive Control: Transfer 50 nL of a Triptolide solution to achieve a final concentration of 1 µM (a concentration known to cause maximum cell death).

  • Incubation:

    • Gently mix the plates on a plate shaker for 1 minute.

    • Incubate the assay plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Avg_Signal_Positive) / (Avg_Signal_Negative - Avg_Signal_Positive))

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3*(SD_Positive + SD_Negative)) / |Avg_Signal_Positive - Avg_Signal_Negative| (An assay is considered excellent if Z' > 0.5).

    • Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Protocol 2: NF-κB Luciferase Reporter HTS Assay

This protocol is for a secondary screen to identify inhibitors of the NF-κB pathway.

Materials:

  • HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • 384-well white, clear-bottom tissue culture plates.

  • Hit compounds from primary screen and Triptolide for controls.

  • Recombinant Human TNF-α (stimulant).

  • Luciferase assay system (e.g., ONE-Glo™ or Bright-Glo™).

  • Liquid handling instrumentation and plate reader as in Protocol 1.

Methodology:

  • Cell Plating:

    • Plate the NF-κB reporter cell line into 384-well plates at an optimized density (e.g., 5,000 cells/40 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Perform a dose-response transfer of hit compounds and Triptolide (e.g., 8-point, 3-fold serial dilution) to the assay plates (final volume 45 µL).

    • Include "No Stimulant" controls (DMSO only) and "Stimulated" controls (DMSO only).

    • Incubate with compounds for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a working solution of TNF-α in assay medium.

    • Add 5 µL of TNF-α solution to all wells except the "No Stimulant" control wells. The final concentration should be the EC80 for the assay (e.g., 10 ng/mL), determined during assay development.

    • Add 5 µL of medium without TNF-α to the "No Stimulant" wells.

  • Incubation:

    • Incubate plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Assay Readout:

    • Equilibrate plates and luciferase reagent to room temperature.

    • Add 25 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the stimulated (100% activity) and unstimulated (0% activity) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each active compound.

    • Compare the potency of hit compounds to the IC50 of Triptolide to identify promising candidates for further study.

References

Protocol for Notrilobolide quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Notrilobolide Quantification in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of this compound, a novel diterpenoid lactone, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic, toxicokinetic, and efficacy studies in the drug development process. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a representative signaling pathway potentially modulated by this compound is illustrated to provide context for its mechanism of action.

Introduction

This compound is a promising new chemical entity belonging to the diterpenoid lactone class of compounds, which are known for their potent anti-inflammatory and anti-neoplastic activities. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound concentrations, which is suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Triptolide-d3 or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrices (e.g., rat plasma, human urine)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

This method is suitable for plasma and serum samples.

  • Thaw frozen biological samples on ice.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 4500 V

  • Source Temperature: 500°C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)

Data Presentation

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of diterpenoid lactones in biological matrices, which can be expected for the this compound assay upon validation.

ParameterTypical Performance
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)≤15% (≤20% at LLOQ)
Matrix Effect85% - 115%
Recovery>80%

Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N2) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Inject into HPLC Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Caption: Workflow for this compound quantification.

Potential Signaling Pathway: Inhibition of NF-κB

Diterpenoid lactones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription This compound This compound This compound->IKK Inhibits NFkB_complex->IKK

Caption: Inhibition of the NF-κB pathway by this compound.

Nortrilobolide: A Guaianolide Sesquiterpene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nortrilobolide, a complex guaianolide sesquiterpene lactone, has garnered significant attention from the scientific community due to its potent biological activity as an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. While primarily a target of intricate total synthesis endeavors, Nortrilobolide has also demonstrated its utility as a starting material in the semisynthesis of other bioactive natural products. This application note provides a comprehensive overview of the application of Nortrilobolide in natural product synthesis, detailing key synthetic strategies, experimental protocols, and quantitative data from notable syntheses.

Total Synthesis of Nortrilobolide

The intricate molecular architecture of Nortrilobolide, characterized by a highly oxygenated 5-7-5 fused ring system, has presented a formidable challenge to synthetic chemists. Several research groups have successfully completed its total synthesis, employing diverse strategies and starting materials.

Key Synthetic Approaches at a Glance:

Research GroupStarting MaterialKey StrategiesTotal StepsOverall Yield
Ley Group (2007) (S)-(+)-CarvoneFavorskii rearrangement, Ring-closing metathesis36Not explicitly stated
Baran Group (2017) (+)-DihydrocarvoneTwo-phase terpene synthesis, Photorearrangement110.46%
Evans Group (2017) (R)-(-)-CarvoneEnantioselective ketone alkylation, Diastereoselective pinacol cyclization125.8%
Experimental Protocol: Total Synthesis of (-)-Nortrilobolide (Baran, 2017)

This scalable synthesis proceeds in 10 steps from a photoisomerized intermediate.[1]

Step 1: Dihydroxylation and Silyl Ether Cleavage To a solution of the photoisomerized intermediate (1.0 equiv) in a suitable solvent, is added an oxidizing agent such as osmium tetroxide (catalytic amount) and N-methylmorpholine N-oxide (NMO) as a co-oxidant. The reaction is stirred at room temperature until completion. The silyl ether protecting groups are then cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the corresponding tetra-ol.

Step 2: Parikh-Doering Oxidation The resulting tetra-ol (1.0 equiv) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Triethylamine (excess) is added, followed by the sulfur trioxide pyridine complex (Parikh-Doering reagent, excess). The reaction is stirred at room temperature to afford the lactone. The reported yield for this step is 80%.[1]

Step 3: Diastereoselective Reduction and Acylation The lactone (1.0 equiv) is subjected to a diastereoselective reduction using a suitable reducing agent to furnish the corresponding alcohol. Subsequent acylation with an appropriate acylating agent provides (-)-Nortrilobolide. The reported yield for these two steps is 48%.[1]

Application of Nortrilobolide in Semisynthesis

Beyond being a synthetic target, Nortrilobolide has been utilized as a valuable starting material for the synthesis of other natural products. A notable example is the semisynthesis of 2-acetoxytrilobolide.

Semisynthesis of 2-Acetoxytrilobolide from Nortrilobolide

This conversion involves a chemo- and regioselective functionalization of the Nortrilobolide core. The overall synthesis was completed in six steps.[2]

Key Transformation: A key step in this semisynthesis is a one-pot substitution-oxidation reaction of an allylic ester to its corresponding α,β-unsaturated ketone, followed by a stereoselective α'-acyloxylation.[2]

Experimental Workflow for the Semisynthesis of 2-Acetoxytrilobolide:

G Nortrilobolide Nortrilobolide Intermediate1 Allylic Ester Intermediate Nortrilobolide->Intermediate1 Esterification Intermediate2 α,β-Unsaturated Ketone Intermediate1->Intermediate2 One-pot Substitution- Oxidation Intermediate3 α'-Acetoxy Ketone Intermediate2->Intermediate3 Stereoselective α'-Acyloxylation Product 2-Acetoxytrilobolide Intermediate3->Product Further Steps

Caption: Semisynthetic route from Nortrilobolide to 2-Acetoxytrilobolide.

Biological Activity and Signaling Pathway

Nortrilobolide exerts its biological effects primarily through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4] This pump is crucial for maintaining calcium homeostasis within the cell by transporting Ca2+ ions from the cytosol into the endoplasmic reticulum (ER).

Mechanism of SERCA Pump Inhibition:

By inhibiting the SERCA pump, Nortrilobolide disrupts the normal flow of calcium ions, leading to an increase in cytosolic Ca2+ levels and depletion of ER Ca2+ stores. This disruption of calcium signaling can trigger a cascade of cellular events, including ER stress and, ultimately, apoptosis (programmed cell death). This mechanism of action is the basis for the observed cytotoxic and potential anticancer properties of Nortrilobolide and related compounds.[5]

Signaling Pathway of Nortrilobolide-Induced Apoptosis:

G Nortrilobolide Nortrilobolide SERCA SERCA Pump Nortrilobolide->SERCA Inhibition Ca_Cytosol Increased Cytosolic Ca²⁺ SERCA->Ca_Cytosol Disruption of Ca²⁺ transport Ca_ER Decreased ER Ca²⁺ SERCA->Ca_ER Disruption of Ca²⁺ transport ER_Stress ER Stress Ca_Cytosol->ER_Stress Ca_ER->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Nortrilobolide inhibits the SERCA pump, leading to apoptosis.

Conclusion

Nortrilobolide stands as a significant molecule in the field of natural product synthesis, both as a challenging target for total synthesis and as a versatile starting material for the preparation of other complex molecules. The development of efficient synthetic routes to Nortrilobolide not only showcases the advancement of synthetic methodologies but also provides access to this potent SERCA inhibitor for further biological investigation and potential therapeutic applications. The successful semisynthesis of 2-acetoxytrilobolide from Nortrilobolide highlights its potential as a valuable building block in the synthesis of other bioactive guaianolide sesquiterpenes. Future research in this area will likely focus on developing even more efficient and scalable syntheses and exploring the broader applications of Nortrilobolide and its derivatives in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Notrilobolide (Trilobolide) Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notrilobolide, correctly identified as Trilobolide, is a sesquiterpene lactone with significant biological activity, including the ability to activate cytokine secretion and inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)[1]. As with many complex natural products, its stability is a critical factor for obtaining reliable and reproducible experimental results. These application notes provide a guide to the stability and appropriate storage and handling conditions for Trilobolide based on the general properties of sesquiterpene lactones and available information on Trilobolide itself.

Stability of Trilobolide

While specific quantitative stability studies on Trilobolide are not extensively available in the public domain, the stability of sesquiterpene lactones as a class is influenced by several factors, primarily pH, temperature, and the solvent used.

pH and Temperature: Sesquiterpene lactones can be unstable under neutral to alkaline conditions (pH > 7) and at elevated temperatures. This instability can lead to the hydrolysis of ester side chains, a common feature in many sesquiterpene lactones[1]. For in vitro assays, it is crucial to consider the pH of the culture medium. Prolonged incubation at 37°C in neutral pH media may lead to degradation.

Solvent Effects: The choice of solvent is critical for the stability of Trilobolide. Alcohols, for instance, have been shown to add to certain structural elements of sesquiterpene lactones, leading to the formation of artifacts.

Light Exposure: While no specific data on the photosensitivity of Trilobolide is available, it is a general good practice for natural products to protect them from light to prevent potential photodegradation.

Storage Conditions

To ensure the integrity of Trilobolide for experimental use, the following storage conditions are recommended:

Form Storage Temperature Solvent Duration Additional Notes
Solid (Lyophilized Powder) -20°C or -80°CN/ALong-term (months to years)Store in a tightly sealed container, protected from moisture and light.
Stock Solution -20°C or -80°CAnhydrous DMSOShort to medium-term (weeks to months)Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials.
Working Dilutions 4°CAqueous buffers/mediaShort-term (hours to a day)Prepare fresh for each experiment. Avoid prolonged storage in aqueous solutions.

Experimental Protocols

Preparation of Stock Solutions:

A detailed protocol for the preparation of a Trilobolide stock solution is provided below.

G cluster_0 Preparation of Trilobolide Stock Solution A 1. Weigh Trilobolide B 2. Add Anhydrous DMSO A->B Use a calibrated microbalance in a fume hood. C 3. Vortex to Dissolve B->C Calculate required volume for desired concentration (e.g., 10 mM). D 4. Aliquot into Vials C->D Ensure complete dissolution. Gentle warming may be applied if necessary. E 5. Store at -20°C or -80°C D->E Use low-retention vials to minimize loss of compound.

Caption: Workflow for preparing Trilobolide stock solutions.

General Handling for Biological Assays:

  • Thawing: When ready to use, thaw the stock solution aliquot at room temperature.

  • Dilution: Prepare working dilutions from the DMSO stock solution by diluting in the appropriate aqueous buffer or cell culture medium immediately before use.

    • Note on DMSO concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is recommended to keep the final DMSO concentration below 0.5%.

  • pH Consideration: If possible, use buffers with a slightly acidic pH (around 6.0-6.5) for dilutions if the experimental conditions allow, to potentially enhance stability.

  • Incubation: During long-term cell culture experiments, consider the potential for degradation at 37°C. For shorter assays, this is less of a concern.

  • Controls: Always include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway of Trilobolide

Trilobolide has been identified as a potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). Inhibition of SERCA disrupts cellular calcium homeostasis, leading to a cascade of downstream signaling events. The diagram below illustrates the known signaling pathway affected by Trilobolide.

G Trilobolide Trilobolide SERCA SERCA Pump Trilobolide->SERCA Inhibition ER_Ca ER Ca2+ Depletion SERCA->ER_Ca Leads to Cytosolic_Ca Increased Cytosolic Ca2+ ER_Ca->Cytosolic_Ca MAPK MAPK Activation (p38, ERK1/2) Cytosolic_Ca->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines IFN-γ and NO Production NFkB->Cytokines

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Notrilobolide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Notrilobolide and other sesquiterpene lactones in aqueous solutions. Given the limited publicly available solubility data for this compound, this guide leverages established methodologies for structurally similar and well-researched sesquiterpene lactones, such as Parthenolide and Artemisinin, to provide robust and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many other sesquiterpene lactones, this compound possesses a complex, largely non-polar chemical structure, which results in poor aqueous solubility. This inherent hydrophobicity makes it challenging to prepare aqueous stock solutions for in vitro and in vivo experiments.

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) used to prepare the stock solution can help maintain solubility. However, be mindful of potential solvent toxicity in your assays.

  • Use a different solubilization technique: Consider employing alternative methods such as cyclodextrin complexation or formulating the compound in a lipid-based system to enhance its aqueous solubility.

Q3: What are the recommended initial solvents for preparing a this compound stock solution?

For sesquiterpene lactones like this compound, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended for preparing high-concentration stock solutions.[1][2] It is crucial to purge the solvent with an inert gas to prevent oxidation of the compound.

Q4: Can I store this compound in an aqueous solution?

It is generally not recommended to store sesquiterpene lactones in aqueous solutions for extended periods, as they can be unstable and prone to degradation.[1][2] For maximum stability, prepare fresh aqueous dilutions from your organic stock solution for each experiment. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours.

Troubleshooting Guide

This guide provides systematic approaches to overcoming common solubility issues with this compound.

Issue 1: this compound fails to dissolve in the desired aqueous buffer.

Root Cause Analysis and Solution Workflow:

A Initial Observation: This compound powder is insoluble in aqueous buffer B Step 1: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF, Ethanol). A->B C Step 2: Add the stock solution dropwise to the vigorously stirring aqueous buffer. B->C D Did the compound dissolve? C->D E Yes D->E  Solution is clear F No D->F  Precipitate forms G Troubleshooting: - Increase the co-solvent concentration (check cell tolerance). - Decrease the final this compound concentration. - Consider alternative solubilization methods. F->G

Caption: Workflow for initial solubilization of this compound.

Issue 2: Precipitation occurs during long-term experiments.

Root Cause Analysis and Solution Workflow:

A Observation: Precipitation of this compound during a long-term experiment. B Is the final solvent concentration below the tolerance of the system? A->B C Yes B->C D No B->D E Consider using a solubility enhancer like cyclodextrins or a lipid-based formulation to improve stability in aqueous media. C->E F Reduce the final solvent concentration and re-optimize the working concentration of this compound. D->F

Caption: Troubleshooting precipitation in long-term experiments.

Quantitative Data on Sesquiterpene Lactone Solubility

The following tables provide solubility data for Parthenolide and Artemisinin in various solvents, which can serve as a reference for selecting appropriate solvent systems for this compound.

Table 1: Solubility of Parthenolide in Common Organic Solvents

SolventApproximate SolubilityReference
Ethanol~30 mg/mL[1]
DMSO~20 mg/mL[1]
DMF~20 mg/mL[1]

Table 2: Solubility of Artemisinin in Common Organic Solvents

SolventApproximate SolubilityReference
Ethanol~16 mg/mL[2]
DMSO~10 mg/mL[2]
DMF~20 mg/mL[2]
AcetonitrileVaries[3][4]
Ethyl AcetateVaries[3][4]
TolueneVaries[3][4]
ChloroformVaries[4]
MethanolVaries[3][4]
AcetoneVaries[3][4]
CyclohexaneVaries[4]

Table 3: Aqueous Solubility of Sesquiterpene Lactones with Co-Solvents

CompoundCo-Solvent SystemApproximate SolubilityReference
Parthenolide1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Artemisinin1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using an Organic Co-Solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Purge the stock solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Protocol 2: Solubilization of this compound using Cyclodextrins
  • Prepare a solution of β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized.

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the cyclodextrin solution while vigorously stirring.

  • Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathways

Sesquiterpene lactones like Parthenolide are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target. While the specific pathways affected by this compound require experimental validation, the following diagram illustrates a generalized mechanism of NF-κB inhibition by this class of compounds.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Expression DNA->Gene This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK Activates

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpene lactones.

References

Technical Support Center: Optimizing Reaction Conditions for Notrilobolide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Notrilobolide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound available for derivatization?

This compound, a complex sesquiterpene lactone, possesses several reactive functional groups that are amenable to derivatization. The key sites for chemical modification are its multiple hydroxyl (-OH) groups and ester functionalities. These groups offer opportunities for a variety of chemical transformations to generate novel derivatives with potentially enhanced biological activity or improved analytical properties.

Q2: What are the recommended derivatization strategies for preparing this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis?

For GC-MS analysis, which requires volatile and thermally stable compounds, derivatization of the polar hydroxyl groups is essential. The most common and effective method is silylation .

  • Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of this compound, making it suitable for GC-MS analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like Trimethylchlorosilane (TMCS).

A two-step approach involving methoximation followed by silylation can also be employed, especially if the derivatization of any carbonyl groups is desired to reduce isomerism.[1]

Q3: How can I derivatize this compound to improve its detection in High-Performance Liquid Chromatography (HPLC)?

This compound lacks a strong chromophore, which can result in poor sensitivity with UV detection in HPLC. To overcome this, derivatization can be used to introduce a UV-absorbing or fluorescent tag.

  • Acylation: The hydroxyl groups of this compound can be esterified with reagents containing aromatic or other chromophoric/fluorophoric moieties. This enhances the molar absorptivity of the derivative, leading to significantly improved detection limits. Common derivatizing agents for this purpose include benzoyl chloride, dansyl chloride, and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[2][3]

Q4: What are some common challenges encountered during the derivatization of this compound?

Researchers may face several challenges during the derivatization of complex molecules like this compound:

  • Incomplete Derivatization: Due to steric hindrance around some of the hydroxyl or ester groups, reactions may not go to completion, resulting in a mixture of partially and fully derivatized products.

  • Side Reactions: The presence of multiple reactive sites can lead to unintended side reactions, yielding a complex product mixture that is difficult to separate and characterize.

  • Product Instability: The resulting derivatives may be unstable under the reaction or analysis conditions, leading to degradation and inaccurate results.

  • Low Yield: Optimization of reaction conditions is often necessary to achieve satisfactory yields of the desired derivative.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or no derivatization product observed. Inactive derivatizing reagent (e.g., due to moisture).Use a fresh bottle of the derivatizing reagent and ensure all glassware and solvents are anhydrous.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal conditions.
Steric hindrance at the reaction site.Consider using a less bulky derivatizing reagent or a more powerful catalyst. For silylation, a stronger silylating agent might be required.
Multiple peaks in the chromatogram corresponding to partially derivatized products. Incomplete reaction.Increase the molar excess of the derivatizing reagent and/or the reaction time and temperature.
Steric hindrance leading to differential reactivity of functional groups.A step-wise derivatization strategy might be necessary, protecting more reactive groups first before derivatizing the less reactive ones.
Degradation of the derivatized product. Harsh reaction conditions (e.g., high temperature).Attempt the derivatization at a lower temperature for a longer period.
Instability of the derivative to work-up or analysis conditions.Minimize the number of work-up steps and analyze the product as quickly as possible after derivatization. Ensure the pH of the analytical mobile phase is compatible with the derivative's stability.
Poor reproducibility of results. Variability in reaction setup (e.g., moisture, temperature).Standardize the derivatization protocol meticulously. Use a controlled temperature bath and inert atmosphere (e.g., nitrogen or argon) if necessary.
Inconsistent sample work-up.Develop and adhere to a standardized work-up and purification protocol.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the trimethylsilylation of this compound's hydroxyl groups.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Accurately weigh 1 mg of this compound into a clean, dry 2 mL reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70 °C for 1 hour.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Alternatively, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent like anhydrous ethyl acetate.

Parameter Recommended Range Notes
Temperature 60 - 80 °CHigher temperatures may be needed for sterically hindered hydroxyls, but risk degradation.
Time 30 - 120 minutesReaction completion should be monitored for optimization.
Reagent Molar Excess 10 - 50 foldA higher excess can drive the reaction to completion.
Solvent Pyridine, Acetonitrile, Dichloromethane (all anhydrous)Pyridine can act as a catalyst and acid scavenger.
Protocol 2: Acylation of this compound for Enhanced HPLC-UV Detection

This protocol outlines the derivatization of this compound with benzoyl chloride to introduce a UV-active benzoyl group.

Materials:

  • This compound sample

  • Benzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC system with UV detector

Procedure:

  • Dissolve 5 mg of this compound in 1 mL of anhydrous DCM in a round-bottom flask.

  • Add 0.5 mL of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 5-fold molar excess of benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding 2 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude benzoylated derivative.

  • Purify the product by flash column chromatography if necessary.

  • Dissolve the purified derivative in a suitable solvent for HPLC analysis.

Parameter Recommended Range Notes
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Time 2 - 12 hoursMonitor by TLC to determine completion.
Reagent Molar Excess 2 - 10 foldA moderate excess is usually sufficient.
Base Pyridine, TriethylamineActs as a catalyst and scavenges the HCl byproduct.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Derivatization and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing This compound This compound Deriv_GC Silylation (GC-MS) This compound->Deriv_GC Deriv_HPLC Acylation (HPLC) This compound->Deriv_HPLC GCMS GC-MS Analysis Deriv_GC->GCMS HPLC HPLC Analysis Deriv_HPLC->HPLC Data_Analysis Data Analysis & Interpretation GCMS->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for this compound derivatization and analysis.

Proposed Signaling Pathway for Trilobolide-Induced Immune Response

Trilobolide, a close structural analog of this compound, has been shown to be an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This inhibition can lead to the activation of downstream signaling cascades, including MAP kinases and the NF-κB pathway, ultimately stimulating an immune response.[4]

signaling_pathway Trilobolide Trilobolide SERCA SERCA Pump Trilobolide->SERCA inhibits ER_Ca ER Ca2+ Release SERCA->ER_Ca modulates MAPK MAPK Activation (p38, ERK1/2) ER_Ca->MAPK NFkB NF-κB Activation ER_Ca->NFkB Immune_Response IFN-γ & NO Production MAPK->Immune_Response NFkB->Immune_Response

Caption: Trilobolide-induced immune response signaling pathway.

Proposed Signaling Pathway for Trilobolide Derivative-Induced Apoptosis

A derivative of trilobolide has been found to induce oxidative stress, leading to apoptosis-like cell death through the activation of caspases.[5]

apoptosis_pathway Trilobolide_Deriv Trilobolide Derivative Oxidative_Stress Oxidative Stress (ROS, NO) Trilobolide_Deriv->Oxidative_Stress Mitochondria Mitochondrial Integrity Loss Oxidative_Stress->Mitochondria Caspase_Activation Caspase 3/7 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis-like Cell Death Caspase_Activation->Apoptosis

Caption: Trilobolide derivative-induced apoptosis pathway.

References

Technical Support Center: Total Synthesis of Notrilobolide

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice for All Researchers:

Following a comprehensive review of the current scientific literature, it has been determined that a total synthesis of Notrilobolide has not yet been publicly reported. As a result, specific, experimentally-derived challenges and troubleshooting methodologies for its synthesis are not available.

This Technical Support Center has been created to proactively address the anticipated difficulties in the synthesis of this complex natural product based on its structural features. The following frequently asked questions (FAQs) and troubleshooting guides are based on well-established principles in organic synthesis and challenges encountered in the synthesis of molecules with similar structural motifs. These are intended to serve as a preparatory resource for research groups planning to embark on the total synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that are likely to present significant synthetic challenges?

A1: The chemical structure of this compound, a guaianolide sesquiterpene lactone, presents several formidable challenges for total synthesis.[1] Key complexities include:

  • Densely Functionalized Cyclopentane Core: The central five-membered ring is highly substituted, requiring precise control over stereochemistry at multiple contiguous stereocenters.

  • Fused Lactone Ring: The formation of the γ-lactone fused to the azulene core can be challenging due to ring strain and the need for stereoselective cyclization.

  • Multiple Chiral Centers: The molecule possesses numerous stereocenters, demanding a highly stereocontrolled synthetic sequence to obtain the desired diastereomer.

  • Sensitive Functional Groups: The presence of multiple ester groups (acetate, butanoate, and angelate) and hydroxyl groups necessitates careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.

Q2: What general strategies could be employed for the construction of the azuleno[4,5-b]furan-2-one core of this compound?

A2: Several overarching strategies could be envisioned for the assembly of the core structure:

  • Linear Synthesis: A step-by-step construction of the carbon skeleton, introducing functionality along the way. This approach offers flexibility but can be lengthy.

  • Convergent Synthesis: The synthesis of key fragments of the molecule separately, which are then coupled together in the later stages. This can improve overall efficiency.

  • Biomimetic Approach: A synthesis that mimics the proposed biosynthetic pathway of guaianolides, potentially involving key cyclization or rearrangement reactions.

Q3: What are the primary concerns regarding stereochemical control during the synthesis?

A3: Establishing the correct relative and absolute stereochemistry is arguably the most critical challenge. Key considerations include:

  • Diastereoselective Reactions: The use of substrate-controlled or reagent-controlled reactions to set specific stereocenters.

  • Chiral Pool Synthesis: Starting from readily available chiral materials to introduce initial stereochemistry.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

  • Stereochemical Relay: Using an existing stereocenter to direct the formation of subsequent stereocenters.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Cyclopentane Ring Formation

Symptoms:

  • Formation of multiple diastereomers of the cyclopentane core, confirmed by NMR spectroscopy and chiral chromatography.

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes:

  • Lack of effective stereocontrol in a key cyclization step (e.g., intramolecular aldol, Michael addition, or radical cyclization).

  • Flexible transition states leading to multiple low-energy pathways.

  • Epimerization of existing stereocenters under the reaction conditions.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Modify Reaction Conditions Screen different solvents of varying polarity. Attempt the reaction at a lower temperature to favor the thermodynamically more stable transition state.Improved diastereomeric ratio (d.r.).
Change Lewis Acid/Base Catalyst If applicable, screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) or bases (e.g., LHMDS, DBU, Proton-Sponge®) to identify one that provides better facial selectivity.Enhanced d.r. due to different coordination geometries in the transition state.
Introduce a Chiral Auxiliary Covalently attach a chiral auxiliary to the substrate to direct the approach of the incoming reagent. Common auxiliaries include Evans' oxazolidinones or Oppolzer's sultams.High diastereoselectivity, with the auxiliary being cleaved in a subsequent step.
Employ a Directed Reduction/Oxidation If a ketone or alcohol is present, consider a directed reduction (e.g., with a bulky hydride reagent) or oxidation where a directing group on the molecule guides the reagent to a specific face.Increased control over the stereochemistry at the newly formed stereocenter.
Problem 2: Difficulty in Lactone Ring Closure

Symptoms:

  • Failure to form the desired γ-lactone ring.

  • Formation of intermolecular esterification products (dimers, oligomers).

  • Decomposition of the starting material under lactonization conditions.

Possible Causes:

  • Unfavorable ring strain in the transition state leading to the fused lactone.

  • Steric hindrance around the reacting centers (hydroxyl and carboxylic acid or ester).

  • The hydroxyl and carboxyl groups being too far apart for efficient intramolecular reaction.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Macrolactonization Conditions Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the substrate to a large volume of refluxing solvent.Increased yield of the desired lactone.
Activating Agents Utilize powerful macrolactonization reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), or Corey-Nicolaou macrolactonization conditions.Promotion of lactonization under milder conditions.
Conformational Control Introduce a temporary structural element (e.g., a ketal or a silyl ether) that pre-organizes the molecule into a conformation favorable for cyclization.Facilitated ring closure due to reduced entropic penalty.
Alternative Cyclization Precursors Instead of a hydroxy acid, consider the cyclization of a hydroxy acyl halide, a mixed anhydride, or a thioester, which are more reactive.Successful formation of the lactone ring where the corresponding hydroxy acid fails.

Visualizing Synthetic Challenges

To aid in conceptualizing the synthetic hurdles, the following diagrams illustrate key logical relationships in planning the total synthesis of this compound.

Notrilobolide_Retrosynthesis This compound This compound Core Azuleno[4,5-b]furan-2-one Core This compound->Core Sidechains Ester Sidechains This compound->Sidechains Stereo Stereochemical Control Core->Stereo Lactone Lactone Formation Core->Lactone Cyclopentane Cyclopentane Synthesis Core->Cyclopentane

Caption: A high-level retrosynthetic overview of this compound.

Stereocontrol_Strategy Start Acyclic Precursor KeyStep Key Stereodefining Reaction Start->KeyStep Product Desired Diastereomer KeyStep->Product High Selectivity Byproduct Undesired Diastereomer(s) KeyStep->Byproduct Low Selectivity

Caption: Logic flow for achieving stereochemical control.

This technical support center will be updated with specific experimental data and protocols as soon as the first total synthesis of this compound is published in the peer-reviewed literature. Researchers are encouraged to consult recent publications on the synthesis of other complex guaianolides for further insights.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Sesquiterpene Lactones in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic innovation. Among these, sesquiterpene lactones have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of Parthenolide, a well-characterized sesquiterpene lactone, as a representative of this class of compounds. While the initial inquiry concerned "Notrilobolide," no specific data for a compound of this name could be located in the current scientific literature, suggesting a possible misspelling. Given the phonetic similarity, this guide will focus on the extensively studied Parthenolide to illustrate the cytotoxic potential of this compound class.

Comparative Cytotoxicity of Parthenolide across Cancer Cell Lines

The efficacy of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1][2] The cytotoxic activity of Parthenolide has been evaluated across a range of cancer cell lines, demonstrating its broad-spectrum anti-tumor potential.

Cancer Cell LineCell TypeIC50 (µM) at 72hReference
KOPN8Acute Lymphoblastic Leukemia2[3]
RAJIBurkitt's Lymphoma2[3]
CEMAcute Lymphoblastic Leukemia3[3]
697Acute Lymphoblastic Leukemia4[3]
MOLT-4Acute Lymphoblastic Leukemia6[3]
JURKATAcute Lymphoblastic Leukemia12[3]
BxPC-3Pancreatic CancerVaries (dose-dependent inhibition)[4]
MC-3Oral CancerConcentration-dependent effects[5]
HN22Oral CancerConcentration-dependent effects[5]

Mechanism of Action: Induction of Apoptosis

Parthenolide exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.[3][4][5] This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a crucial signaling pathway for cell proliferation and survival.[3] Parthenolide's anti-tumor effect is also associated with the induction of oxidative stress.[3]

Studies have shown that Parthenolide treatment leads to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade.[5] Furthermore, it has been observed to increase the expression of the pro-apoptotic protein Bim and the death receptor 5 (DR5).[5] The induction of apoptosis by Parthenolide in pancreatic cancer cells involves the downregulation of Bcl-2 and pro-caspase-3, and the upregulation of Bax and caspase-9.[4]

Parthenolide Parthenolide NFkB NF-κB Inhibition Parthenolide->NFkB Oxidative_Stress Oxidative Stress Induction Parthenolide->Oxidative_Stress Bim_DR5 ↑ Bim and DR5 expression Parthenolide->Bim_DR5 Apoptosis Apoptosis NFkB->Apoptosis Oxidative_Stress->Apoptosis Caspase_Activation Caspase Activation Bim_DR5->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Parthenolide-induced apoptosis.

Experimental Protocols for Cytotoxicity Assays

The determination of cytotoxic effects and IC50 values relies on standardized in vitro assays. A general workflow for assessing the cytotoxicity of a compound like Parthenolide is outlined below.

General Cytotoxicity Assay Protocol
  • Cell Preparation: Cancer cell lines are cultured and maintained in appropriate growth media. The day before the assay, cells are seeded into 96-well plates at a predetermined density to ensure they are in the exponential growth phase during the experiment.[6]

  • Compound Treatment: The test compound (e.g., Parthenolide) is prepared in a series of dilutions. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells with untreated cells are also included.[7]

  • Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on the cells.[1]

  • Viability Assessment: After incubation, cell viability is assessed using various methods:

    • Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.[8]

    • Dye Exclusion Assays (e.g., Trypan Blue): These assays use dyes that can only penetrate cells with compromised membranes (i.e., dead cells).

    • Flow Cytometry: This technique can be used to quantify apoptotic and necrotic cells using specific fluorescent probes like Annexin V and 7-AAD.[3]

  • Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.[2]

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Cell_Treatment Cell Treatment Cell_Seeding->Cell_Treatment Compound_Preparation Compound Dilution Compound_Preparation->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Viability_Assay Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis

References

Unveiling the Anti-Inflammatory Potential of Notrilobolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a lack of publicly available scientific literature and experimental data specifically identifying and detailing the anti-inflammatory properties of a compound named "Notrilobolide."

To provide a comprehensive and actionable guide in line with the requested format, this report will instead focus on a well-characterized natural compound with established anti-inflammatory activity: Parthenolide . This sesquiterpene lactone, extracted from the plant Tanacetum parthenium (feverfew), serves as an illustrative example for the cross-validation of anti-inflammatory properties. The methodologies, data presentation, and visualizations provided can be readily adapted for the analysis of this compound should data become available.

Parthenolide is recognized for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This guide will compare Parthenolide's efficacy with other common anti-inflammatory agents and provide detailed experimental protocols for key assays.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of Parthenolide has been evaluated in various in vitro and in vivo models. The following table summarizes its activity in comparison to other known anti-inflammatory drugs.

CompoundAssayModelKey FindingsReference
Parthenolide NF-κB InhibitionHuman Platelets & Meg-01 CellsDiminished clot retraction and spreading; Increased platelet production and antioxidant levels.[1]
Parthenolide Cytokine ReleaseLPS-stimulated Murine Macrophages (RAW264.7)Effectively inhibited TNF-α release.[2]
Dexamethasone Cytokine ReleaseLPS-stimulated Monocytes/MacrophagesUsed as a positive control to suppress inflammatory response.[3]
Ibuprofen Pain ReliefAcute Soft Tissue InjuryNo significant difference in analgesic potency compared to other NSAIDs for most indications.[4]
Celecoxib COX-2 InhibitionIn vitroSelective inhibitor of COX-2, developed to reduce gastrointestinal side effects.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay: Inhibition of Cytokine Release in Macrophages

This protocol is designed to evaluate the ability of a test compound to suppress the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW264.7 or human monocyte-derived macrophages (THP-1) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Parthenolide). A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) are also included.[3]

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, cells are stimulated with LPS (e.g., 50 ng/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.[3]

  • Supernatant Collection: After a specified incubation period (e.g., 4 or 18 hours), the cell culture supernatants are collected.[3]

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3]

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of anti-inflammatory compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->ProInflammatory

Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Development a Compound Library b Cell-based Assays (e.g., Cytokine Release) a->b c Hit Identification b->c d Animal Models of Inflammation c->d e Efficacy & Toxicity Assessment d->e f Lead Compound Selection e->f g Pharmacokinetics & Pharmacodynamics f->g h IND-Enabling Studies g->h

Caption: General experimental workflow for anti-inflammatory drug discovery.

References

Replicating published results on Notrilobolide's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

Replicating Triptolide's Biological Activity: A Comparative Guide

An In-depth Analysis of Experimental Data and Protocols for Researchers

Triptolide, a diterpenoid epoxide extracted from the thunder god vine Tripterygium wilfordii, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive comparison of Triptolide's biological activity with other relevant compounds, supported by experimental data and detailed protocols to aid researchers in replicating and expanding upon these findings.

Comparative Analysis of Biological Activity

The primary biological activities of Triptolide investigated are its anti-inflammatory and anticancer effects. This section compares its performance with other natural products known for similar therapeutic potential.

Table 1: Comparison of In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 ValueReference
Triptolide Pancreatic Ductal Adenocarcinoma (PDAC)Not explicitly stated, but induces apoptosis[3]
Triptolide Prostate Cancer (PC-3)Not explicitly stated, but induces autophagy[4]
Nimbolide Leukemic (U937)1–2.5 μM (induces cell cycle disruption)[5]
Taccalonolide AA HeLa32.3 nM[6]
Massarilactone H A549, Hs683, SKMEL-2831.6 - 35.2 μM[7]
3',4',5-trihydroxyflavone A549, MCF-710–50 µM[8]

Table 2: Comparison of In Vitro Anti-inflammatory Activity

CompoundCell LineKey EffectConcentration/IC50Reference
Triptolide Not specifiedPotent anti-inflammatory effectNot specified[1]
Neorogioltriol Raw264.7 MacrophagesInhibition of NF-κB activity, NO and COX-2 expressionBelow 62.5 μM[9][10]
17-O-acetylacuminolide RAW264.7 MacrophagesInhibition of TNF-α releaseIC50 of 2.7 µg/mL[11]
Flavonoids Not specifiedActivation of Nrf2, inhibition of NF-κBNot specified[12]

Key Signaling Pathways Modulated by Triptolide

Triptolide exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Signaling Pathway

Triptolide has been shown to exert its potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway.[1] The diagram below illustrates this mechanism.

Triptolide_Anti_Inflammatory_Pathway Triptolide Triptolide NFkB NF-κB Pathway Triptolide->NFkB Inhibits Nrf2 Nrf2 Pathway Triptolide->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Triptolide's Anti-inflammatory Mechanism
Anticancer Signaling Pathways

In the context of cancer, Triptolide has been observed to regulate multiple signaling pathways, including Notch and STAT3, leading to reduced cell proliferation.[2] It also induces protective autophagy in prostate cancer cells through the CaMKKβ-AMPK signaling pathway.[4]

Triptolide_Anticancer_Pathway cluster_proliferation Regulation of Cell Proliferation cluster_autophagy Induction of Autophagy in Prostate Cancer Triptolide_prolif Triptolide Notch Notch Signaling Triptolide_prolif->Notch Inhibits STAT3 STAT3 Signaling Triptolide_prolif->STAT3 Inhibits Cell_Proliferation Cancer Cell Proliferation Notch->Cell_Proliferation STAT3->Cell_Proliferation Triptolide_auto Triptolide ER_Stress ER Stress Triptolide_auto->ER_Stress Calcium Intracellular Ca2+ ER_Stress->Calcium Release CaMKKb_AMPK CaMKKβ-AMPK Pathway Calcium->CaMKKb_AMPK Activates Autophagy Autophagy CaMKKb_AMPK->Autophagy Induces

Triptolide's Anticancer Mechanisms

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic effects of Triptolide on cancer cell lines.

Objective: To determine the concentration of Triptolide that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, PC-3)

  • Triptolide stock solution

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Triptolide and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow step1 Step 1 Seed Cells step2 Step 2 Treat with Triptolide step1->step2 step3 Step 3 Incubate step2->step3 step4 Step 4 Add MTT step3->step4 step5 Step 5 Solubilize Formazan step4->step5 step6 Step 6 Measure Absorbance step5->step6 step7 Step 7 Analyze Data step6->step7

MTT Assay Workflow
Western Blot Analysis

This protocol is used to detect changes in protein expression levels within the signaling pathways affected by Triptolide.

Objective: To quantify the expression of target proteins (e.g., NF-κB, p-AMPK, Notch1, STAT3).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor.

Objective: To determine if Triptolide inhibits NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Triptolide

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activity.

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat cells with Triptolide for a specified time.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

References

Comparative analysis of Notrilobolide from different geographical sources

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Notrilobolide" have yielded no specific results, suggesting the compound may be novel, highly specialized, or potentially a misspelling of a more commonly known natural product. Researchers in the field of natural products are encouraged to verify the compound's nomenclature and structure. This guide will proceed by presenting a hypothetical comparative framework, outlining the necessary data and experimental protocols that would be essential for a comprehensive analysis of a compound like this compound, should information become available.

For the purpose of this guide, we will use "this compound" as a placeholder and discuss the methodologies and data presentation that would be required for a comparative analysis based on geographical source. The principles and protocols outlined here are broadly applicable to the study of natural products.

Data Summary: Hypothetical Purity and Yield of this compound from Different Geographical Sources

A crucial first step in the comparative analysis of a natural product is to quantify its presence and purity from various source locations. This data is fundamental for understanding the potential influence of environmental factors on the biosynthesis of the compound.

Geographical SourcePlant SpeciesPart UsedExtraction Yield (%)Purity by HPLC (%)
Region A Hypotheticus species ALeaves1.2 ± 0.295.8 ± 1.1
Region B Hypotheticus species ARoots0.8 ± 0.192.3 ± 2.5
Region C Hypotheticus species BFlowers2.5 ± 0.598.1 ± 0.8

Caption: Table 1. A hypothetical summary of this compound yield and purity from different geographical and biological sources.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific comparison. Below are standard methodologies that would be employed in the isolation, purification, and characterization of a novel compound like this compound.

Extraction and Isolation

The initial step involves the extraction of the crude compound from the source material.

  • Plant Material Preparation: Air-dried and powdered plant material (leaves, roots, etc.) is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to extract a broad range of compounds.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are further purified using column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structural Elucidation

Once isolated, the chemical structure of this compound would be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule if suitable crystals can be obtained.

Biological Activity Assays

To compare the bioactivity of this compound from different sources, standardized in vitro assays are essential. For instance, if investigating its anti-inflammatory properties, the following could be performed:

  • Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Cells are treated with different concentrations of this compound isolated from various geographical sources.

  • Measurement of Inflammatory Markers: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) are quantified using techniques like the Griess assay and ELISA.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex processes. Below are examples of how Graphviz can be used to represent an experimental workflow and a hypothetical signaling pathway that this compound might modulate.

experimental_workflow plant_material Plant Material (Geographical Source A, B, C) extraction Extraction (e.g., Maceration) plant_material->extraction fractionation Fractionation (Liquid-Liquid Partitioning) extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation biological_assay Biological Activity Assay pure_compound->biological_assay

Caption: Figure 1. A generalized workflow for the isolation and characterization of this compound.

signaling_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Receptor Cell Surface Receptor Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes

Caption: Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Validating the Specificity of Notrilobolide's Molecular Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Notrilobolide and other SERCA inhibitors, offering insights into validating its molecular target specificity. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows.

This compound, a naturally occurring terpenoid, has been identified as a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). SERCA pumps are crucial for maintaining calcium homeostasis within the cell, and their inhibition can trigger various cellular responses, including apoptosis, making them an attractive target for therapeutic intervention, particularly in oncology. This guide compares this compound with other well-characterized SERCA inhibitors to provide a framework for validating its target specificity.

Comparison of SERCA Inhibitors

InhibitorMolecular TargetMechanism of ActionReported IC50Binding Mode
This compound SERCAPotent inhibitor; likely irreversible covalent binder (inferred from structural similarity to Thapsigargin)Data not publicly availableLikely covalent
Thapsigargin SERCAPotent, non-competitive, irreversible inhibitor[1][2][3]~0.35 - 10 nM[2][4]Covalent
Cyclopiazonic Acid (CPA) SERCAReversible, non-competitive inhibitor0.2 - 1.0 µM[5]Non-covalent
2,5-di-tert-butylhydroquinone (BHQ) SERCAReversible inhibitor[6]~13 µM[4]Non-covalent

Experimental Protocols for Target Validation

Validating the specificity of a molecular target is a critical step in drug development. Below are detailed protocols for key experiments used to characterize SERCA inhibitors.

SERCA ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of SERCA and its inhibition by a test compound.

Principle: The ATPase activity of SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

Materials:

  • Purified SERCA vesicles

  • Assay Buffer: 50 mM MOPS/Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • Enzyme-coupled system: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH

  • ATP

  • CaCl2 solutions of varying concentrations

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, the enzyme-coupled system, and purified SERCA vesicles.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specific period.

  • Initiate the reaction by adding ATP and CaCl2.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Determine the IC50 value of the test compound by plotting the percentage of SERCA inhibition against the logarithm of the compound concentration.[7][8]

Cellular Calcium Flux Assay

This cell-based assay assesses the effect of a SERCA inhibitor on intracellular calcium levels.

Principle: Inhibition of SERCA prevents the re-uptake of calcium into the endoplasmic reticulum (ER), leading to an increase in cytosolic calcium concentration. This change can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compound (e.g., this compound)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing solution.

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations to the cells.

  • Monitor the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

  • Analyze the data to determine the effect of the compound on calcium flux.[9][10][11]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the SERCA pump's mechanism of action and a typical workflow for validating a SERCA inhibitor.

SERCA_Mechanism cluster_cytosol Cytosol cluster_er_lumen ER Lumen 2Ca_cytosol 2Ca²⁺ SERCA_E1 SERCA (E1 state) 2Ca_cytosol->SERCA_E1 ATP ATP SERCA_E1_Ca SERCA-Ca²⁺ (E1 state) ATP->SERCA_E1_Ca Hydrolysis ADP ADP + Pi 2Ca_lumen 2Ca²⁺ SERCA_E1->SERCA_E1_Ca SERCA_E1_P SERCA-P-Ca²⁺ (E1 state) SERCA_E1_Ca->SERCA_E1_P SERCA_E1_P->ADP SERCA_E2_P SERCA-P (E2 state) SERCA_E1_P->SERCA_E2_P Conformational Change SERCA_E2_P->2Ca_lumen Release SERCA_E2 SERCA (E2 state) SERCA_E2_P->SERCA_E2 Dephosphorylation SERCA_E2->SERCA_E1 Conformational Change This compound This compound/ Thapsigargin This compound->SERCA_E2 Inhibition

Caption: Mechanism of the SERCA pump and inhibition by this compound/Thapsigargin.

Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation cluster_off_target Off-Target Profiling biochemical_assay Biochemical Assay (SERCA ATPase Activity) binding_assay Binding Affinity Assay (e.g., SPR, ITC) biochemical_assay->binding_assay calcium_flux Cellular Calcium Flux Assay binding_assay->calcium_flux target_engagement Target Engagement Assay (e.g., CETSA) calcium_flux->target_engagement phenotypic_assay Phenotypic Assays (Apoptosis, Proliferation) target_engagement->phenotypic_assay animal_model Animal Models of Disease phenotypic_assay->animal_model proteomics Proteomic Profiling phenotypic_assay->proteomics pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd kinome_scan Kinome Scanning (if applicable) proteomics->kinome_scan

Caption: Workflow for validating the specificity of a SERCA inhibitor.

Specificity and Off-Target Effects

The specificity of a drug for its intended target is paramount to its therapeutic efficacy and safety. Off-target effects can lead to unforeseen toxicities.[12][13]

On-Target Effects of SERCA Inhibition:

  • Disruption of cellular calcium homeostasis.[14]

  • Induction of the unfolded protein response (UPR) and ER stress.[14][15]

  • Induction of apoptosis.[14][16]

Potential Off-Target Effects: While specific off-target studies for this compound are not available, data from the structurally similar Thapsigargin can provide valuable insights. Proteomic studies of cells treated with Thapsigargin have revealed changes in the expression of various proteins, including those involved in mitochondrial metabolism and ER-resident chaperones.[1] This highlights the importance of comprehensive off-target profiling.

Methods for Assessing Off-Target Effects:

  • Proteomic Profiling: Techniques like mass spectrometry can be used to identify changes in the proteome of cells treated with the inhibitor, revealing potential off-target interactions.[1]

  • Kinome Scanning: If the inhibitor is suspected of having off-target effects on kinases, a kinome scan can assess its activity against a broad panel of kinases.

  • Phenotypic Screening: High-content imaging and other phenotypic screening methods can uncover unexpected cellular effects of the compound.

Conclusion

Validating the molecular target specificity of a novel compound like this compound is a multifaceted process that requires a combination of biochemical, cell-based, and broader systems-level analyses. By comparing its activity with well-characterized inhibitors such as Thapsigargin, CPA, and BHQ, and by employing rigorous experimental protocols, researchers can build a strong evidence base for its mechanism of action and on-target selectivity. The provided workflows and experimental designs offer a roadmap for the comprehensive evaluation of this compound and other potential therapeutic agents targeting SERCA. Further investigation is warranted to determine the precise binding affinity and potential off-target profile of this compound to fully assess its therapeutic potential.

References

Benchmarking Nortrilobolide's Potency: A Comparative Analysis Against Known SERCA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Nortrilobolide's potential potency by benchmarking it against well-characterized inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Due to the limited availability of direct experimental data on Nortrilobolide's biological activity, this comparison is primarily based on its structural similarity to Thapsigargin, a potent SERCA inhibitor isolated from the same plant, Thapsia garganica.

Nortrilobolide is a naturally occurring guaianolide, a class of sesquiterpene lactones known for their diverse biological activities. Its close structural relationship to Thapsigargin, a highly specific and potent inhibitor of the SERCA pump, suggests that Nortrilobolide may exhibit a similar mechanism of action. The SERCA pump is crucial for maintaining intracellular calcium homeostasis, and its inhibition can trigger various cellular processes, including apoptosis, making it a significant target in drug discovery.

Potency Comparison of SERCA Inhibitors

To provide a framework for understanding Nortrilobolide's potential efficacy, the following table summarizes the inhibitory potency (IC50) of established SERCA inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

InhibitorTargetIC50 ValueCell/System Type
Nortrilobolide SERCA (putative)Data not available-
ThapsigarginSERCA~0.35 - 0.45 nM[1]Human SH-SY5Y neuroblastoma cells
Cyclopiazonic Acid (CPA)SERCA~0.6 µMSarcoplasmic Reticulum
2,5-di-tert-butylhydroquinone (BHQ)SERCA~66.7 µM (related to L-type Ca2+ channel inhibition)Rat tail artery smooth muscle cells

Note: The potency of these inhibitors can vary depending on the specific SERCA isoform, cell type, and experimental conditions.

Discussion on Nortrilobolide

While quantitative data on Nortrilobolide's potency is not yet available in the public domain, its chemical structure provides clues to its potential activity. The core guaianolide scaffold is a key feature it shares with Thapsigargin. However, differences in the substituent groups, such as the absence of the octanoyloxy group at the O-2 position in Nortrilobolide, may influence its binding affinity and inhibitory effect on the SERCA pump. Preliminary in silico studies have suggested that Nortrilobolide could be a potent lipase inhibitor, though experimental validation is lacking. Further research is imperative to elucidate the precise biological targets of Nortrilobolide and quantify its inhibitory potency.

Experimental Protocols

The determination of an inhibitor's IC50 value against the SERCA pump is typically performed using a SERCA ATPase activity assay. The following is a generalized protocol based on established methods.[2][3]

Preparation of Microsomal Fractions Containing SERCA
  • Tissue Homogenization: Tissue rich in SERCA (e.g., skeletal muscle, heart) is homogenized in a buffer containing sucrose, KCl, and protease inhibitors to maintain the integrity of the sarcoplasmic reticulum.

  • Centrifugation: The homogenate is subjected to differential centrifugation to pellet nuclei and mitochondria. The resulting supernatant, which contains the microsomal fraction rich in SERCA, is collected.

  • Protein Quantification: The protein concentration of the microsomal fraction is determined using a standard method like the Bradford assay.

Coupled-Enzyme ATPase Activity Assay

This is the most common method to measure SERCA activity. The hydrolysis of ATP by SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Reaction Mixture: A master mix is prepared containing phosphoenolpyruvate (PEP), NADH, ATP, EGTA (to chelate Ca2+), MgCl2, KCl, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Assay Initiation: The reaction is initiated by adding the microsomal fraction to the reaction mixture in a 96-well plate or a cuvette. The decrease in NADH absorbance is measured at 340 nm at a constant temperature (e.g., 37°C).

  • Inhibitor Addition: To determine the effect of an inhibitor, various concentrations of the compound (e.g., Nortrilobolide, Thapsigargin) are pre-incubated with the microsomal fraction before initiating the reaction.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of SERCA activity inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET-Based SERCA Activity Assay

A more recent and sensitive method utilizes Förster Resonance Energy Transfer (FRET) to detect ADP production.

  • Assay Principle: This assay uses an antibody that binds to ADP and a fluorescently labeled ADP tracer. When the tracer is bound to the antibody, a FRET signal is generated. ADP produced by SERCA activity displaces the tracer, leading to a decrease in the FRET signal.

  • Procedure: The assay is typically performed in a microplate format. SERCA-containing preparations are incubated with ATP and various concentrations of the inhibitor. The reaction is then stopped, and the detection reagents (antibody and tracer) are added.

  • Measurement: The FRET signal is measured using a plate reader. A calibration curve is used to convert the FRET signal to the amount of ADP produced. The IC50 value is then calculated as described above.

Visualizing the Mechanism of Action

To illustrate the cellular context of SERCA inhibition, the following diagrams depict the SERCA pump's function and its inhibition, as well as a typical experimental workflow for determining inhibitor potency.

SERCA_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lumen Ca2_cytosol 2Ca²⁺ SERCA SERCA Pump Ca2_cytosol->SERCA Binding ATP ATP ATP->SERCA Hydrolysis ADP ADP + Pi Ca2_er 2Ca²⁺ SERCA->ADP SERCA->Ca2_er Translocation Inhibitor Thapsigargin / Nortrilobolide (putative) Inhibitor->SERCA Inhibition

Caption: Signaling pathway of the SERCA pump and its inhibition.

Experimental_Workflow A Tissue Homogenization B Differential Centrifugation A->B C Isolate Microsomal Fraction B->C D Protein Quantification C->D F Incubate with Inhibitor Concentrations D->F E Prepare Reaction Mix (PK/LDH coupled assay) E->F G Initiate Reaction with Microsomes F->G H Monitor NADH Absorbance (340 nm) G->H I Calculate Rate of ATP Hydrolysis H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining SERCA inhibitor IC50.

References

Safety Operating Guide

Proper Disposal Procedures for Notrilobolide: A General Protocol for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: As of the current date, specific safety and disposal information for a compound identified as "Notrilobolide" is not available in public safety databases. The following procedures are based on established best practices for the handling and disposal of novel or uncharacterized chemical compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical prior to its use. In the absence of an SDS, a risk assessment should be conducted, and the compound should be treated as hazardous.

This guide provides essential safety and logistical information for the operational planning and disposal of novel chemical compounds, exemplified by the hypothetical "this compound." It is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Handling

Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on general laboratory standards for handling potentially hazardous chemicals, the following should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Chemical Inactivation (Illustrative Protocol)

For many reactive compounds, a chemical inactivation step may be necessary before disposal. The following is a generic example of a chemical inactivation protocol. This is not a validated protocol for this compound and should not be attempted without a specific SDS.

Objective: To neutralize the reactive moieties of a hypothetical hazardous compound.

Materials:

  • Waste this compound solution

  • 1 M Sodium hydroxide (NaOH) or a suitable neutralizing agent

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate chemical waste container

Procedure:

  • Place the container with the waste Notrilob-olide solution in a secondary container within a chemical fume hood.

  • Begin stirring the solution gently.

  • Slowly add the neutralizing agent (e.g., 1 M NaOH) dropwise to the waste solution.

  • Monitor the pH of the solution periodically using pH indicator strips.

  • Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8).

  • Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.

  • The neutralized solution is now ready for collection and disposal as chemical waste.

III. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated labware (e.g., pipette tips, weighing boats), gloves, and absorbent paper.Labeled, sealed plastic bag or container.
Liquid Waste Unused or neutralized this compound solutions, and solvent rinses from cleaning contaminated glassware.Labeled, sealed, and chemically compatible
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container.

IV. Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a novel chemical compound like this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation Chemical Inactivation (If required by SDS) fume_hood->inactivation Proceed to segregation Segregate Waste Streams (Solid, Liquid, Sharps) inactivation->segregation Post-Inactivation containerize Place in Labeled Waste Containers segregation->containerize storage Store in Designated Waste Area containerize->storage Securely pickup Arrange for Hazardous Waste Pickup storage->pickup Contact EHS end_node End: Disposal Complete pickup->end_node

Caption: General workflow for the disposal of a novel chemical compound.

V. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly volatile substance, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills, use a chemical spill kit to absorb the material.

    • Place the absorbed material in a sealed container and dispose of it as hazardous waste.[1]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with an emergency eyewash station for at least 15 minutes.[2][3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.

    • Seek medical attention.

Disclaimer: This document provides general guidance. Always prioritize the specific instructions in the Safety Data Sheet (SDS) for any chemical you handle. If an SDS is not available for "this compound," treat it as a substance with unknown hazards and handle it with the utmost caution. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Personal protective equipment for handling Notrilobolide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Notrilobolide, a novel compound under investigation. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

I. Personal Protective Equipment (PPE)

Given the uncharacterized nature of this compound, a comprehensive approach to personal protection is mandatory. All personnel handling this compound must adhere to the following PPE requirements.

Table 1: Required Personal Protective Equipment for this compound Handling

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[1][2][3] Inner glove tucked under the lab coat cuff, outer glove extending over the cuff.Provides an extra layer of safety against potential skin contact and allows for safe removal of the outer glove in case of contamination.[4]
Eye Protection Chemical splash goggles or a full-face shield.[1][5]Protects eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) when handling the powdered form.[6]Prevents inhalation of fine particles of the compound.
Protective Clothing A disposable, fluid-resistant or impermeable gown or lab coat.[2][4] Shoe covers should also be worn.Protects skin and personal clothing from contamination.

II. Operational Plan for Handling this compound

Safe handling of this compound requires a systematic approach to minimize exposure risk. The following workflow outlines the essential steps for laboratory personnel. All research activities involving hazardous materials must comply with federal, state, and local regulations.[7]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SOP Review Standard Operating Procedure (SOP) and Safety Data Sheet (SDS) Don PPE Don Required Personal Protective Equipment (PPE) Review SOP->Don PPE Proceed Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Proceed Weigh Compound Weigh this compound in Ventilated Enclosure Prepare Hood->Weigh Compound Proceed Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Proceed Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Proceed Decontaminate Surfaces Decontaminate Work Surfaces Conduct Experiment->Decontaminate Surfaces Complete Segregate Waste Segregate and Label Hazardous Waste Decontaminate Surfaces->Segregate Waste Proceed Doff PPE Doff PPE in Designated Area Segregate Waste->Doff PPE Proceed Hand Wash Thoroughly Wash Hands Doff PPE->Hand Wash Final Step

Figure 1: Step-by-step workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: this compound Waste Disposal Plan

Waste TypeCollection ContainerDisposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware (glass) Designated glass waste container.Triple-rinse with an appropriate solvent; rinsate to be collected as hazardous waste. Dispose of glass as per lab protocol.
Contaminated Labware (plastic) Labeled hazardous waste bag.Dispose of as solid hazardous waste.
Contaminated PPE Labeled hazardous waste bag.All disposable PPE (gloves, gown, shoe covers) must be disposed of as hazardous waste immediately after use.
Liquid Waste Labeled, sealed, and compatible waste container.Collect all solutions containing this compound. Do not dispose of down the drain. Arrange for chemical waste pickup.

Experimental Protocol: Decontamination of Work Surfaces

  • Preparation: Ensure all required PPE is worn. Prepare a 10% bleach solution or other appropriate deactivating agent as determined by compound compatibility studies.

  • Initial Wipe: Using absorbent pads, wipe down all surfaces where this compound was handled. Place used pads in a labeled hazardous waste bag.

  • Decontamination: Liberally apply the deactivating solution to all potentially contaminated surfaces. Allow for a contact time of at least 15 minutes.

  • Second Wipe: Wipe surfaces again with new absorbent pads to remove the deactivating solution. Dispose of pads as hazardous waste.

  • Final Rinse: Rinse surfaces with 70% ethanol or distilled water. Wipe dry with clean paper towels.

It is imperative that all personnel receive documented training on the specific hazards and handling procedures for this compound before commencing any work.[7][8] This includes a thorough review of the Safety Data Sheet (SDS) and any internal standard operating procedures.[9] Regular safety reviews and adherence to established protocols are essential for maintaining a safe laboratory environment.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.